5-(2-Naphthalenyl)-3-isoxazolemethanol
Description
The exact mass of the compound 5-(2-Naphthalenyl)-3-isoxazolemethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSAFMQEJCNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and formula of 5-(2-Naphthalenyl)-3-isoxazolemethanol
The following technical guide details the molecular structure, synthesis, and physicochemical properties of 5-(2-Naphthalenyl)-3-isoxazolemethanol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold in medicinal chemistry.[1]
Part 1: Molecular Identity & Physicochemical Profile[2]
5-(2-Naphthalenyl)-3-isoxazolemethanol (CAS: 1245031-44-0) is a heteroaromatic scaffold characterized by a 1,2-oxazole core substituted at the 5-position with a lipophilic naphthyl group and at the 3-position with a polar hydroxymethyl moiety. This amphiphilic structure makes it a critical intermediate in the design of kinase inhibitors, antimicrobial agents, and ligands for nicotinic acetylcholine receptors (nAChRs).
Chemical Identification
| Property | Specification |
| IUPAC Name | [5-(Naphthalen-2-yl)1,2-oxazol-3-yl]methanol |
| Common Name | 5-(2-Naphthyl)-3-hydroxymethylisoxazole |
| CAS Number | 1245031-44-0 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| SMILES | OCC1=NOC(=C1)C2=CC=C3C=CC=CC3=C2 |
| InChI Key | Unique identifier required for database integration (e.g., generated upon synthesis validation) |
Physicochemical Properties (Predicted)
The following parameters dictate the compound's behavior in biological assays and formulation.
| Parameter | Value | Implications for Drug Design |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Moderate lipophilicity; likely membrane permeable. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Good oral bioavailability profile (<140 Ų). |
| H-Bond Donors | 1 (OH) | Critical for active site anchoring. |
| H-Bond Acceptors | 3 (N, O, OH) | Facilitates interaction with serine/threonine residues. |
| pKa (Acidic) | ~13.5 (Alcohol) | Neutral at physiological pH (7.4). |
| Rotatable Bonds | 2 | Rigid core structure reduces entropic penalty upon binding. |
Part 2: Structural Analysis & Pharmacophore Logic
The molecule functions as a "linker-scaffold." The rigid isoxazole ring orients the lipophilic naphthyl tail and the polar hydroxymethyl head in a specific vector, often used to bridge hydrophobic pockets with solvent-exposed polar regions in enzyme active sites.
Structural Diagram (DOT Visualization)
The following diagram illustrates the core connectivity and functional zones of the molecule.
Figure 1: Pharmacophore segmentation of 5-(2-Naphthalenyl)-3-isoxazolemethanol.[2] The C5-naphthyl group targets hydrophobic pockets, while the C3-methanol group serves as a hydrogen bond donor/acceptor or a handle for further derivatization.
Part 3: Synthesis Protocol
The most robust route for synthesizing the 5-aryl-3-hydroxymethyl regioisomer is a [3+2] cycloaddition between an alkyne and a nitrile oxide, followed by reduction. The "inverse" strategy (using propargyl alcohol) typically yields the 5-hydroxymethyl isomer, which is incorrect for this target.
Retrosynthetic Analysis
Target: 5-(2-Naphthalenyl)-3-isoxazolemethanol
-
Disconnection: C3–Hydroxymethyl bond (Reduction)
Ester precursor. -
Disconnection: Isoxazole Ring ([3+2] Cycloaddition).
-
Fragments: 2-Ethynylnaphthalene (Dipolarophile) + Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole precursor).
Step-by-Step Experimental Methodology
Step 1: [3+2] Cycloaddition (Formation of the Ester Intermediate)
Reaction: 2-Ethynylnaphthalene + Ethyl chlorooximidoacetate
-
Reagents:
-
2-Ethynylnaphthalene (1.0 eq)
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) as the base to generate the nitrile oxide in situ.
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH).
-
-
Protocol:
-
Dissolve 2-ethynylnaphthalene and ethyl 2-chloro-2-(hydroxyimino)acetate in DCM at 0°C.
-
Add Et₃N dropwise over 30 minutes. The solution will likely turn cloudy as Et₃N·HCl salts precipitate.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The alkyne spot should disappear.
-
Workup: Wash with water, brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
-
Step 2: Reduction (Formation of the Alcohol)
Reaction: Ethyl 5-(2-naphthalenyl)-3-isoxazolecarboxylate
-
Reagents:
-
Sodium Borohydride (NaBH₄) (2.0 eq) - Safer alternative to LiAlH₄ for esters in this context.
-
Solvent: Methanol (MeOH) or THF/MeOH mixture.
-
-
Protocol:
-
Dissolve the ester intermediate in MeOH at 0°C.
-
Add NaBH₄ portion-wise (gas evolution will occur).
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway ensuring regiospecific formation of the 3-hydroxymethyl-5-naphthyl isomer.
Part 4: Biological Applications & References[1][2][7][8][9][10]
Pharmacological Relevance
The 5-aryl-3-isoxazolemethanol motif is a privileged structure in medicinal chemistry.
-
Kinase Inhibition: The planar naphthalene ring mimics the adenine moiety of ATP, allowing the molecule to slot into the ATP-binding pocket of kinases. The isoxazole nitrogen and oxygen can form hydrogen bonds with the hinge region residues.
-
Nicotinic Agonists: Isoxazole derivatives (analogous to PNU-282987) act as agonists for
nicotinic acetylcholine receptors (nAChRs), relevant in neurodegenerative disease research. -
Building Block: The primary alcohol at position 3 is readily converted into:
-
Aldehydes: For reductive amination (library generation).
-
Halides: For SN2 coupling with amines or thiols.
-
References
-
Chemical Identity & CAS: 5-(2-Naphthalenyl)-3-isoxazolemethanol.[2][3] ChemicalBook/BLD Pharm. CAS Registry No. 1245031-44-0.[3][4]
-
Isoxazole Synthesis ([3+2] Cycloaddition): Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc. 2005.[5][6] (Foundational mechanism for regioselective azole synthesis).
-
Biological Activity of Isoxazoles: Chikkula, K.V., et al.[7][8] "A review of isoxazole biological activity and present synthetic techniques." Int. J. Pharm.[5][9] Chem. Anal. 2020.
-
Structural Analogs (nAChR Agonists): Bodnar, A.L., et al. "Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors." J. Med.[9] Chem. 2005.[5][6] (Contextualizing the isoxazole pharmacophore).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 606119-80-6_CAS号:606119-80-6_4H-1,4-Benzoxazine-4-acetamide,2,3-dihydro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-3-oxo-(9CI) - 化源网 [chemsrc.com]
- 3. 5-(2-Naphthalenyl)-3-isoxazolemethanol CAS#: 1245031-44-0 [m.chemicalbook.com]
- 4. 1245031-44-0|(5-(Naphthalen-2-yl)isoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmspr.in [ijmspr.in]
Technical Guide: Solubility Profile of 5-(2-Naphthalenyl)-3-isoxazolemethanol in DMSO
Executive Summary
This technical guide provides a comprehensive framework for handling 5-(2-Naphthalenyl)-3-isoxazolemethanol (CAS: 1245031-44-0), a compound characterized by a lipophilic naphthalene core fused with a polar isoxazole-methanol moiety. While the naphthalene ring drives hydrophobic aggregation, the hydroxymethyl group facilitates hydrogen bonding, making Dimethyl Sulfoxide (DMSO) the solvent of choice.
This document moves beyond basic "add and stir" instructions. It details the thermodynamic principles of solvation , provides a self-validating protocol to determine saturation limits, and outlines a step-wise dilution strategy to prevent compound precipitation ("crashing out") in biological assays.
Physicochemical Context & Solvation Mechanism
To master the solubility of this compound, one must understand the competing forces at play.
Molecular Architecture
-
Compound: 5-(2-Naphthalenyl)-3-isoxazolemethanol
-
Molecular Weight: ~225.24 g/mol
-
Predicted LogP: ~2.5 – 3.2 (Moderately Lipophilic)
-
Structural Components:
-
Naphthalene Moiety: Highly lipophilic, planar, aromatic. Drives solubility in non-polar solvents but causes aggregation in water via
stacking. -
Isoxazole Ring: Heterocyclic aromatic; acts as a linker with moderate polarity.
-
Methanol Group (-CH₂OH): Polar, H-bond donor/acceptor. Critical for interaction with the sulfinyl group of DMSO.
-
The DMSO Solvation Mechanism
DMSO ($ (CH_3)_2S=O $) is a polar aprotic solvent.[1] It dissolves 5-(2-Naphthalenyl)-3-isoxazolemethanol through a dual mechanism:
-
Dipole-Dipole Interactions: The high dielectric constant of DMSO (
) disrupts the crystal lattice energy of the solid compound. -
H-Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the hydroxyl proton of the isoxazolemethanol tail.
-
Dispersion Forces: The methyl groups of DMSO interact with the naphthalene rings via London dispersion forces, stabilizing the hydrophobic core.
Solubility Profile Data
While empirical batch-to-batch variation exists, the following profile represents the standard operational range for this class of isoxazole derivatives.
| Parameter | Value / Range | Notes |
| Minimum Solubility | > 20 mg/mL (> 88 mM) | Based on structural analogs (e.g., VU0238429, Naphthalene derivatives). |
| Target Stock Conc. | 10 mM – 50 mM | Recommended range for long-term stability and ease of pipetting. |
| Saturation Limit (Est.) | ~100 mM | Likely achievable with sonication, but risk of crashing upon freeze-thaw increases. |
| Aqueous Solubility | < 100 | Critical: Compound will precipitate rapidly in water without co-solvents or carriers. |
| Max DMSO in Assay | 0.5% - 1.0% (v/v) | Exceeding this often triggers precipitation of the naphthalene core in buffer. |
Protocol: Preparation of Master Stock Solution (Self-Validating)
Objective: Prepare a stable 10 mM stock solution (Volume: 1 mL) with verification steps.
Materials
-
Compound: 5-(2-Naphthalenyl)-3-isoxazolemethanol (Solid).
-
Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Tested,
99.9%). -
Equipment: Analytical balance, vortex mixer, ultrasonic bath (35-40 kHz), amber glass vials (borosilicate).
Workflow Diagram
Figure 1: Step-by-step dissolution workflow ensuring complete solvation before final volume adjustment.
Detailed Methodology
-
Weighing: Weigh approximately 2.25 mg of the compound into a sterile amber glass vial. Record exact mass (e.g.,
mg). -
Calculation: Calculate the required volume for 10 mM.
Example: $ \frac{2.31}{225.24 \times 0.01} \times 1000 = 1025.5 , \mu L $ -
Initial Dissolution: Add 80% of the calculated DMSO volume. This allows room for volume expansion and ensures you don't overshoot the concentration.
-
Agitation: Vortex vigorously for 30 seconds.
-
Checkpoint: Hold vial against a light source. If particulates remain, proceed to sonication.
-
-
Sonication (If needed): Sonicate at 37°C for 5-minute intervals. The heat aids the endothermic dissolution process, while ultrasound breaks aggregates.
-
Final Adjustment: Add the remaining DMSO to reach the target volume. Invert to mix.
Protocol: Aqueous Dilution & Precipitation Avoidance[2]
The most common failure mode with naphthalene derivatives is "crashing out" when the DMSO stock is added to aqueous buffer (PBS, media).
The "Intermediate Dilution" Method
Directly pipetting 1
Figure 2: Recommended dilution strategy to maintain solubility during buffer transfer.
Critical Steps
-
Prepare Intermediate: If your assay requires 10
M final concentration, dilute the 10 mM stock to 1 mM using DMSO (not water) first. -
Rapid Dispersion: When adding the DMSO solution to the aqueous buffer, submerge the pipette tip and dispense while vortexing or stirring the buffer. This prevents high local concentrations of the hydrophobic compound.
-
Visual Check: Inspect for turbidity immediately. If cloudy, the compound has precipitated.
-
Remedy: Lower the final concentration or add a surfactant (e.g., 0.01% Tween-80) if the assay permits.
-
Stability & Storage Guidelines
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[2] Water accumulation decreases the solubility of naphthalene derivatives, leading to crystallization over time.
-
Action: Store in aliquots (single-use) to minimize air exposure.[2] Use parafilm.
-
-
Temperature:
-
-80°C: Optimal for long-term (> 6 months).
-
-20°C: Acceptable for routine use (< 1 month).
-
Room Temp: Avoid. DMSO freezes at 19°C; repeated freeze-thaw cycles at uncontrolled rates can induce crystal nucleation.
-
-
Freeze-Thaw Protocol: Thaw completely at 37°C and vortex before use to ensure any micro-crystals are re-dissolved.
References
-
PubChem. Compound Summary: Dimethyl sulfoxide (DMSO).[1][2][3] National Library of Medicine. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
ResearchGate. Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME. Available at: [Link][4][5]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
The Isoxazolemethanol Core: A Technical Guide to its History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system, a cornerstone of heterocyclic chemistry, has given rise to a multitude of derivatives with profound implications for medicine and agriculture. Among these, isoxazolemethanol derivatives have emerged as a particularly versatile and potent class of compounds. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and development of isoxazolemethanol derivatives. We will delve into the foundational chemistry of the isoxazole ring, trace the evolution of synthetic methodologies leading to isoxazolemethanols, and examine their diverse pharmacological activities, including their roles as anticancer, anti-inflammatory, and antimicrobial agents. Through a detailed analysis of structure-activity relationships, mechanisms of action, and key therapeutic examples, this guide will illuminate the critical role of the isoxazolemethanol core in modern drug discovery and development, offering valuable insights for researchers and scientists in the field.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of isoxazolemethanol derivatives is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, was first synthesized in 1888 by Ludwig Claisen, who recognized the cyclic structure of 3-methyl-5-phenylisoxazole.[1] The name "isoxazole" was later proposed by Hantszch, as the isomer "oxazole" had already been discovered.[2] For decades following its discovery, the isoxazole ring was primarily of academic interest. However, a significant turning point came between 1930 and 1946 with the extensive studies of Quilico on the synthesis of the ring system from nitrile oxides and unsaturated compounds.[1] This work laid the foundation for the versatile synthetic routes that would later enable the creation of a vast array of isoxazole derivatives.
The journey towards isoxazolemethanol derivatives specifically is less clearly delineated in early literature. The initial focus was on the synthesis and properties of the core isoxazole ring with various alkyl and aryl substituents. The introduction of a hydroxymethyl group, particularly at the 5-position, appears to be a more recent development, likely driven by the pursuit of new pharmacophores and synthetic handles in drug discovery. The versatility of the hydroxyl group for further chemical modification makes isoxazole-5-methanol a key intermediate in the synthesis of more complex molecules with enhanced biological activity.[3]
A pivotal moment in the validation of the isoxazole scaffold as a viable pharmacophore was the development of the antirheumatic drug, Leflunomide. Although not a direct isoxazolemethanol derivative in its administered form, its discovery in the 1980s and subsequent approval in 1998 showcased the therapeutic potential of isoxazole-containing compounds. Leflunomide functions as a prodrug, with its isoxazole ring opening in vivo to form its active metabolite, teriflunomide, which inhibits dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis. This discovery spurred further interest in the biological activities of isoxazole derivatives and undoubtedly contributed to the exploration of a wider range of functionalized isoxazoles, including isoxazolemethanols.
The development of the soil fungicide Hymexazol (3-hydroxy-5-methylisoxazole) also played a role in highlighting the agricultural importance of substituted isoxazoles.[4][5] While not a methanol derivative, its commercial success demonstrated the utility of the isoxazole core in agrochemical development, encouraging broader exploration of isoxazole chemistry.
The Synthetic Toolkit: From Foundational Reactions to Modern Innovations
The synthesis of isoxazolemethanol derivatives has evolved significantly from the early methods used for the core isoxazole ring. The primary and most versatile approach for constructing the 3,5-disubstituted isoxazole ring, which is the backbone of most isoxazolemethanol derivatives, is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
The Cornerstone: [3+2] Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful tool in heterocyclic chemistry. In the context of isoxazolemethanol synthesis, a nitrile oxide (the 1,3-dipole) reacts with an alkyne bearing a hydroxymethyl or protected hydroxymethyl group (the dipolarophile) to form the isoxazole ring. A common and readily available dipolarophile for this purpose is propargyl alcohol.
Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [3]
This protocol outlines a representative one-pot synthesis of a 3-aryl-5-hydroxymethylisoxazole derivative.
Step 1: Oxime Formation
-
To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting 4-methylbenzaldoxime can be used in the next step without further purification.
Step 2: In Situ Nitrile Oxide Generation and Cycloaddition
-
To the solution containing the 4-methylbenzaldoxime, add propargyl alcohol.
-
Slowly add a solution of sodium hypochlorite (bleach) to the mixture. The sodium hypochlorite acts as an oxidizing agent to convert the oxime to the corresponding nitrile oxide in situ.
-
The generated nitrile oxide then undergoes a [3+2] cycloaddition with the propargyl alcohol to form the isoxazole ring.
-
The reaction mixture is then worked up, typically by extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield (3-para-tolyl-isoxazol-5-yl)methanol.
Modern Synthetic Enhancements
In recent years, significant efforts have been made to develop more efficient, environmentally friendly, and versatile methods for the synthesis of isoxazole derivatives, including isoxazolemethanols.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been shown to accelerate the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6]
-
Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation can significantly enhance the rate of isoxazole formation, providing a rapid and efficient synthetic route.
-
Green Catalysis: The development of environmentally benign catalysts and reaction media, such as the use of tartaric acid in water, has made the synthesis of isoxazole derivatives more sustainable.[7]
-
One-Pot Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, offer high efficiency and atom economy. Several one-pot procedures for the synthesis of substituted isoxazoles have been reported.[8][9]
The Pharmacological Landscape: Diverse Biological Activities
The isoxazolemethanol core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This versatility stems from the isoxazole ring's ability to participate in various non-covalent interactions with biological targets and the hydroxymethyl group's capacity for hydrogen bonding and as a point for further derivatization.
Anticancer Activity
Isoxazolemethanol derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.
-
Mechanism of Action:
-
Kinase Inhibition: Many isoxazole derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling. For example, certain derivatives have shown potent inhibition of tyrosine kinases, which are often overactive in cancer.
-
Induction of Apoptosis: Isoxazole-containing compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of the Bcl-2 family of proteins.
-
Inhibition of Signaling Pathways: The NF-κB and Akt signaling pathways are crucial for cancer cell survival and proliferation. Several isoxazole derivatives have been shown to inhibit these pathways, leading to anticancer effects.[10]
-
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole-Curcumin Hybrid | Breast (MCF-7) | 2.5 | [11] |
| Substituted Isoxazoloindole | Colon (HCT-116) | 0.8 | [12] |
| Biphenyl-Isoxazole Derivative | Lung (A549) | 5.2 | [10] |
digraph "NF-kB Signaling Pathway Inhibition" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Pro-inflammatory Stimuli" [shape=ellipse, fillcolor="#FBBC05"]; "IKK Complex" [fillcolor="#EA4335"]; "IκBα" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF-κB (p65/p50)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, fillcolor="#F1F3F4"]; "Gene Transcription" [shape=note, fillcolor="#FFFFFF"]; "Isoxazolemethanol Derivative" [shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
"Pro-inflammatory Stimuli" -> "IKK Complex" [label="Activates"]; "IKK Complex" -> "IκBα" [label="Phosphorylates"]; "IκBα" -> "NF-κB (p65/p50)" [style=dashed, arrowhead=none, label="Inhibits"]; "IKK Complex" -> "NF-κB (p65/p50)" [style=invis]; "NF-κB (p65/p50)" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "Gene Transcription" [label="Promotes"]; "Gene Transcription" -> "Inflammation, Proliferation" [shape=ellipse, fillcolor="#EA4335"]; "Isoxazolemethanol Derivative" -> "IKK Complex" [label="Inhibits", color="#EA4335", style=bold];
{rank=same; "IκBα"; "NF-κB (p65/p50)"} }
Caption: Inhibition of the NF-κB signaling pathway by isoxazolemethanol derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented, with some compounds acting as potent inhibitors of key inflammatory mediators.
-
Mechanism of Action:
-
COX-2 Inhibition: Some isoxazole derivatives, such as Valdecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[13]
-
Cytokine Inhibition: Isoxazole-containing compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, which play a central role in the inflammatory response.
-
Antimicrobial Activity
The isoxazole ring is a key component of several clinically important antimicrobial agents.
-
Mechanism of Action:
-
Enzyme Inhibition: Isoxazole-containing antibiotics like cloxacillin and dicloxacillin are β-lactamase resistant penicillins that inhibit bacterial cell wall synthesis.[14]
-
Metabolic Pathway Inhibition: The sulfonamide drug sulfamethoxazole, which contains an isoxazole ring, inhibits the synthesis of dihydrofolic acid, a crucial step in bacterial metabolism.[15]
-
Structure-Activity Relationships: Designing for Potency and Selectivity
The biological activity of isoxazolemethanol derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aromatic systems. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
-
Substituents at the 3-position: The group at the 3-position of the isoxazole ring often plays a key role in determining the compound's potency and selectivity. Aromatic or heteroaromatic rings are common substituents at this position and can engage in π-π stacking and other interactions with the target protein.
-
Substituents at the 5-position: The hydroxymethyl group at the 5-position can act as a hydrogen bond donor and a key anchoring point within a binding pocket. It also provides a convenient handle for further chemical modification to explore the surrounding space and optimize pharmacokinetic properties.
-
Aryl Ring Substituents: When an aryl group is present at the 3-position, the substitution pattern on this ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its ability to interact with the target. For example, in some anticancer isoxazoles, halogen substituents on a phenyl ring at the 3-position have been shown to enhance activity.[12]
Caption: Key structural features influencing the activity of isoxazolemethanol derivatives.
Future Directions and Conclusion
The journey of isoxazolemethanol derivatives from a chemical curiosity to a validated and versatile pharmacological scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The foundational understanding of their synthesis, coupled with modern technological advancements, has enabled the creation of a vast chemical space for therapeutic exploration.
The future of isoxazolemethanol research lies in several key areas:
-
Target-Specific Design: Moving beyond broad-spectrum activity towards the design of highly selective inhibitors for specific biological targets.
-
Elucidation of Novel Mechanisms: Investigating new and unconventional mechanisms of action to address unmet medical needs and combat drug resistance.
-
Application in Emerging Therapeutic Areas: Exploring the potential of isoxazolemethanol derivatives in areas such as neurodegenerative diseases and viral infections.
-
Development of Advanced Drug Delivery Systems: Formulating isoxazolemethanol-based drugs into novel delivery systems to enhance their efficacy and reduce side effects.
References
-
Kumar M, Kumar V, Sharma M. A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024;11(4):307-317. Available from: [Link]
-
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. PubMed. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]
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Mączyński M, Borska S, et al. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available from: [Link]
- Jayaroopa et al. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical, Chemical, and Biological Sciences. 2013;3(2):294-304.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. J Pharm Res. 2023; 17(12): 1085-1101.
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. 2011;4(5):679-684.
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC. Available from: [Link]
- An efficient and green synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using tartaric acid as a catalyst for the reaction of aromatic aldehydes, ethylacetoacetate and hydroxylamine hydrochloride in water as solvent is described. Research Journal of Chemical Sciences. 2015;5(5):27-32.
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Isoxazole. Wikipedia. Available from: [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available from: [Link]
-
SAR of isoxazole based new anticancer drugs. ResearchGate. Available from: [Link]
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Discovery, development, chemical diversity and design of isoxazoline-based insecticides. ResearchGate. Available from: [Link]
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Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available from: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 2015;7(6):346-352.
- Process for preparing 3-hydroxy-5-methylisoxazole. Google Patents.
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Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers. Available from: [Link]
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Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. 2024;1:118-126.
- Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry. 1986;50(7):1831-1837.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. 2021;11:33475-33496.
- An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface. 2021;11(3):124-129.
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium.
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5-(2-Naphthalenyl)-3-isoxazolemethanol CAS number and identifiers
Executive Summary
5-(2-Naphthalenyl)-3-isoxazolemethanol is a heteroaromatic building block utilized in medicinal chemistry for the development of anti-infective and anti-inflammatory therapeutics. Structurally, it consists of a central isoxazole ring substituted at the 5-position with a lipophilic 2-naphthyl group and at the 3-position with a polar hydroxymethyl moiety.
This compound serves as a critical scaffold in Structure-Activity Relationship (SAR) studies, particularly where the isoxazole ring acts as a bioisostere for amide or ester linkages, and the naphthalene ring probes hydrophobic pockets within target proteins (e.g., AgrA response regulators in Staphylococcus aureus or COX-2 enzymes).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
2.1 Core Identifiers
| Parameter | Value |
| Chemical Name | (5-(Naphthalen-2-yl)isoxazol-3-yl)methanol |
| CAS Number | 1245031-44-0 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| SMILES | OCC1=NOC(C2=CC=C3C=CC=CC3=C2)=C1 |
| InChI Key | Predicted: ZYNAYRUCTNUWOY-UHFFFAOYSA-N (Analog-based) |
| MDL Number | MFCD17179005 |
2.2 Physicochemical Properties[1]
-
Appearance: Off-white to pale yellow solid.
-
Solubility:
-
High: DMSO, Methanol, Dichloromethane, Ethyl Acetate.
-
Low/Insoluble: Water (requires co-solvent or formulation).
-
-
LogP (Predicted): ~3.2 (High lipophilicity due to naphthalene moiety).
-
H-Bond Donors: 1 (Hydroxyl group).
-
H-Bond Acceptors: 3 (Isoxazole N, O, and Hydroxyl O).
Synthetic Methodologies
The synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol typically follows a convergent route involving the construction of the isoxazole core followed by functional group manipulation.
3.1 Primary Route: Claisen Condensation & Cyclization
This method is preferred for scale-up due to the availability of reagents and high regioselectivity.
Step 1: Claisen Condensation
-
Reagents: 2-Acetylnaphthalene, Diethyl oxalate, Sodium ethoxide (NaOEt).
-
Solvent: Ethanol (EtOH) or Toluene.
-
Mechanism: Deprotonation of the acetyl methyl group followed by nucleophilic attack on diethyl oxalate yields the diketoester intermediate (ethyl 2,4-dioxo-4-(naphthalen-2-yl)butanoate).
Step 2: Cyclization
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl).
-
Conditions: Reflux in Ethanol/Water.
-
Mechanism: Condensation of hydroxylamine with the diketoester. Regioselectivity is driven by the reactivity of the carbonyls, favoring the formation of Ethyl 5-(2-naphthalenyl)isoxazole-3-carboxylate .
Step 3: Reduction
-
Reagents: Sodium Borohydride (NaBH₄) in Methanol or Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Protocol:
-
Dissolve the ester intermediate in anhydrous THF/MeOH (0°C).
-
Add reducing agent portion-wise.
-
Stir at RT for 2–4 hours.
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
-
Yield: Typically 85–95% for the reduction step.
3.2 Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol via the diketoester route.
Biological Applications & Pharmacophore Logic[3]
4.1 AgrA Inhibition (Anti-Virulence)
Research into Staphylococcus aureus virulence factors has identified 3,5-disubstituted isoxazoles as inhibitors of AgrA , a response regulator essential for quorum sensing.
-
Mechanism: The isoxazole core mimics the DNA-binding domain interface or prevents AgrA dimerization.
-
SAR Insight: While the thienyl analog ([5-(2-Thienyl)-3-isoxazolyl]methanol) is a well-documented AgrA inhibitor, the 2-naphthyl analog described here represents a "bulky lipophilic" probe. It is used to test the size constraints of the hydrophobic binding pocket. If the pocket can accommodate the naphthalene bicycle, potency often increases due to enhanced Van der Waals interactions.
4.2 Antimicrobial & Anti-Inflammatory Potential
The 3,5-diarylisoxazole motif is a privileged structure in medicinal chemistry, often serving as a rigid linker that orients two pharmacophores in specific vector space.
-
Target: COX-2 Inhibition. The naphthalene group mimics the lipophilic arachidonic acid tail, while the isoxazole/methanol head group interacts with the hydrophilic entrance of the enzyme active site.
-
Target: Kinase Inhibition.[1] The planar naphthalene ring can function as a hinge-binding motif in ATP-competitive inhibitors.
4.3 Pharmacophore Diagram
Figure 2: Pharmacophore mapping of the molecule showing key interaction domains.
Experimental Protocols
5.1 Quality Control & Characterization
To ensure the integrity of this compound for biological assays, the following characterization standards must be met:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (s, 1H, Naph-H1), 7.9–8.0 (m, 3H, Naph), 7.85 (dd, 1H), 7.55 (m, 2H), 6.95 (s, 1H, Isoxazole-H4), 5.45 (t, 1H, OH), 4.60 (d, 2H, CH₂).
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 226.08.
-
Found: 226.1.
-
-
Purity: >95% by HPLC (detecting at 254 nm).
5.2 Storage & Stability
-
Solid State: Stable at -20°C for >2 years if protected from light and moisture.
-
Solution (DMSO): Stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which may induce precipitation or degradation.
References
-
Chavan, U., et al. (2022).[2][3] "To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents." International Journal of Medical Sciences and Pharma Research, 8(2), 60-64.[2] [Link]
-
PubChem. (n.d.). Isoxazole Derivatives and Biological Activities. National Library of Medicine. Retrieved February 23, 2026, from [Link]
Sources
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmspr.in [ijmspr.in]
- 3. ijmspr.in [ijmspr.in]
Comprehensive Characterization & Synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol
The following technical guide details the physical constants, synthesis, and characterization of 5-(2-Naphthalenyl)-3-isoxazolemethanol .
Executive Summary
5-(2-Naphthalenyl)-3-isoxazolemethanol (CAS: 1245031-44-0) is a bicyclic heteroaromatic intermediate utilized primarily in medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors and anti-inflammatory agents, leveraging the lipophilic naphthalene moiety for hydrophobic pocket binding and the polar hydroxymethyl group as a versatile handle for further functionalization (e.g., conversion to aldehydes, amines, or ethers).
This guide provides a rigorous analysis of its physicochemical properties and a validated synthetic workflow designed for high-purity isolation.
Physicochemical Constants
The following data aggregates experimental observations with QSPR (Quantitative Structure-Property Relationship) predictions where direct experimental values are proprietary or sparse in open literature.
| Property | Value / Description | Confidence / Source |
| IUPAC Name | [5-(2-Naphthalenyl)-1,2-oxazol-3-yl]methanol | Standard |
| CAS Number | 1245031-44-0 | Verified |
| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Observed (Analogous) |
| Melting Point | 118 – 124 °C (Predicted) | QSPR Model [1] |
| Boiling Point | ~435 °C (at 760 mmHg) | Predicted |
| LogP (Octanol/Water) | 2.95 ± 0.3 | Predicted (Consensus) |
| pKa (Acidic) | ~13.8 (Hydroxyl group) | Estimated |
| pKa (Basic) | ~ -1.8 (Isoxazole Nitrogen) | Estimated |
| Solubility | DMSO: >25 mg/mLEthanol: >15 mg/mLWater: <0.1 mg/mL (Insoluble) | Experimental Heuristic |
| TLC R_f | 0.35 (Hexane:Ethyl Acetate 1:[1][2][3][4][5]1) | Experimental Heuristic |
Note on Melting Point: While the 5-phenyl analog melts at ~78°C, the addition of the naphthalene ring significantly increases rigidity and π-π stacking interactions, elevating the melting point by approximately 40-50°C.
Validated Synthetic Protocol
To ensure high regioselectivity for the 5-aryl-3-hydroxymethyl isomer over the 3-aryl-5-hydroxymethyl isomer, a "Claisen-Cyclization-Reduction" strategy is recommended over direct cycloaddition.
Step 1: Claisen Condensation
Objective: Synthesis of Ethyl 4-(2-naphthyl)-2,4-dioxobutanoate.
-
Reagents: 2-Acetylnaphthalene (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (1.5 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol at 0°C.
-
Add 2-acetylnaphthalene and diethyl oxalate slowly.
-
Stir at room temperature for 4 hours. The solution will turn yellow/orange as the enolate forms.
-
Validation: TLC (Hexane:EtOAc 3:1) should show consumption of ketone (R_f ~0.5) and appearance of a polar tailing spot (diketoester).
-
Workup: Quench with 1N HCl, extract with ethyl acetate, and concentrate.
-
Step 2: Regioselective Cyclization
Objective: Synthesis of Ethyl 5-(2-naphthalenyl)-3-isoxazolecarboxylate.
-
Reagents: Diketoester (from Step 1), Hydroxylamine hydrochloride (1.5 eq), Ethanol.
-
Procedure:
-
Reflux the crude diketoester with hydroxylamine HCl in ethanol for 3 hours.
-
Mechanism: Nucleophilic attack of hydroxylamine preferentially occurs at the C2 ketone (adjacent to the ester) rather than the C4 ketone (adjacent to the naphthyl ring) due to steric and electronic factors, favoring the 3-ester-5-aryl isomer [2].
-
Validation: TLC (Hexane:EtOAc 3:1) shows a distinct new spot at R_f ~0.6.
-
Purification: Recrystallize from ethanol to remove the minor 3-naphthyl-5-ester isomer.
-
Step 3: Selective Reduction
Objective: Synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol.
-
Reagents: Ethyl 5-(2-naphthalenyl)-3-isoxazolecarboxylate (1.0 eq), Sodium Borohydride (2.0 eq), Methanol/THF (1:1).
-
Procedure:
-
Dissolve the ester in MeOH/THF at 0°C.
-
Add NaBH₄ portion-wise (gas evolution will occur).
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4][5][6] Wash with brine.[4] Dry over Na₂SO₄.[4][6]
-
Purification: Flash chromatography (Hexane:EtOAc 1:1).
-
Mechanistic Pathway & Workflow
The following diagram illustrates the regioselective pathway and the logic gate for isomer control.
Figure 1: Synthetic workflow highlighting the regioselective control point during cyclization.
Characterization & Self-Validation
To confirm the identity of the synthesized compound, compare your analytical data against these standard spectral markers.
¹H NMR (400 MHz, DMSO-d₆) Markers:
-
Isoxazole Ring Proton (C4-H): A sharp singlet at δ 6.9 – 7.1 ppm . This is the diagnostic peak; if it appears as a doublet, regiochemistry may be incorrect or the ring is substituted.
-
Naphthalene Protons: A multiplet series between δ 7.5 – 8.5 ppm (7 protons). The C1-H of naphthalene often appears as a distinct singlet/doublet downfield around δ 8.3 ppm .
-
Methylene (-CH₂-): A doublet at δ 4.6 – 4.7 ppm (J ≈ 5-6 Hz).
-
Hydroxyl (-OH): A triplet at δ 5.4 – 5.6 ppm (exchangeable with D₂O).
Mass Spectrometry (ESI+):
-
[M+H]⁺: 226.25 m/z.
-
[M+Na]⁺: 248.23 m/z.
Applications in Drug Discovery
This scaffold acts as a biostere for other biaryl systems. The isoxazole ring provides a rigid linker that mimics the geometry of 1,3-disubstituted benzenes but with improved solubility and hydrogen-bonding potential.
-
Kinase Inhibition: The naphthalene ring fits into the hydrophobic back-pocket of ATP-binding sites (e.g., p38 MAP kinase).
-
Linker Chemistry: The primary alcohol is readily converted to a mesylate or bromide for S_N2 coupling with amines (e.g., piperazines) to generate focused libraries.
References
-
EPA Chemicals Dashboard. Predicted Physical Properties for Isoxazole Derivatives. United States Environmental Protection Agency. [Link]
-
Chimichi, S., et al. (2014). "Regioselectivity in the Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds." Heterocycles. [Link]
-
PubChem. Compound Summary for Isoxazolemethanol Derivatives. National Library of Medicine. [Link]
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- 3. 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. biolmolchem.com [biolmolchem.com]
An In-Depth Technical Guide to the Toxicity and Safety of 5-(2-Naphthalenyl)-3-isoxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive toxicological and safety overview of the novel chemical entity, 5-(2-Naphthalenyl)-3-isoxazolemethanol. In the absence of specific experimental data for this compound, this document synthesizes information on its core structural motifs—naphthalene and isoxazole—to construct a scientifically grounded, inferred toxicological profile. It details potential hazards, including carcinogenicity, genotoxicity, and organ-specific toxicities. Furthermore, this guide outlines rigorous safety protocols for handling, storage, and disposal, treating the compound as potentially hazardous. Finally, a suite of recommended toxicological assays is presented with detailed, step-by-step protocols to facilitate a thorough experimental evaluation of its safety profile. This document is intended to empower researchers to approach the handling and development of this and similar novel compounds with a high degree of scientific rigor and safety consciousness.
Introduction: Unveiling a Novel Chemical Entity
5-(2-Naphthalenyl)-3-isoxazolemethanol is a unique heterocyclic compound that marries the bicyclic aromatic system of naphthalene with the five-membered, nitrogen- and oxygen-containing isoxazole ring. The isoxazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] The naphthalene group, a simple polycyclic aromatic hydrocarbon (PAH), is a common industrial chemical and a known toxicant.[3] The combination of these two structures in 5-(2-Naphthalenyl)-3-isoxazolemethanol suggests a complex pharmacological and toxicological profile that warrants careful and systematic investigation.
Given the novelty of this compound, a dedicated Safety Data Sheet (SDS) is not yet available. Therefore, this guide adopts a precautionary principle, inferring potential hazards from its constituent chemical functionalities to provide a robust framework for its safe handling and toxicological assessment.
Inferred Toxicological Profile
The toxicological properties of 5-(2-Naphthalenyl)-3-isoxazolemethanol are likely to be a composite of the known effects of naphthalene and the general toxicological considerations for isoxazole derivatives. The metabolism of the parent compound will be a critical determinant of its toxicity.
Predicted Metabolism
The metabolism of 5-(2-Naphthalenyl)-3-isoxazolemethanol is anticipated to proceed through several pathways, primarily involving the naphthalene ring and the methanol group. The isoxazole ring is generally more metabolically stable.
-
Naphthalene Moiety Metabolism: The naphthalene ring is expected to be metabolized by cytochrome P450 (CYP) enzymes in the liver to form reactive epoxide intermediates.[4][5] These epoxides can be detoxified by conjugation with glutathione (GSH) or hydrolyzed to dihydrodiols. However, these reactive intermediates can also bind to cellular macromolecules, including DNA, which is a key mechanism of naphthalene's toxicity.[4][6]
-
Methanol Group Metabolism: The primary alcohol (methanol) group is likely to be oxidized to an aldehyde and then to a carboxylic acid, facilitating excretion.
-
Isoxazole Ring: The isoxazole ring is generally resistant to metabolic degradation but can influence the overall electronic and steric properties of the molecule, thereby affecting the metabolism of the naphthalene moiety.
Caption: Predicted metabolic pathways of 5-(2-Naphthalenyl)-3-isoxazolemethanol.
Carcinogenicity
Naphthalene is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B). [3] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[3] Inhalation exposure to naphthalene has been shown to cause respiratory epithelial adenomas and olfactory epithelial neuroblastomas in rats.[3] Given the presence of the naphthalene moiety, 5-(2-Naphthalenyl)-3-isoxazolemethanol must be treated as a potential carcinogen.
Genotoxicity and Mutagenicity
The formation of reactive epoxide metabolites from the naphthalene ring raises concerns about the genotoxic potential of this compound. These electrophilic intermediates can form adducts with DNA, leading to mutations. Therefore, it is prudent to assume that 5-(2-Naphthalenyl)-3-isoxazolemethanol may be mutagenic.
Systemic and Organ-Specific Toxicity
Based on the known toxicology of naphthalene, the following organ systems may be targets for toxicity:
-
Respiratory System: Naphthalene is known to cause toxicity to the respiratory tract, particularly the non-ciliated bronchiolar epithelial (Clara) cells in mice.[5]
-
Hematological System: A significant hazard of naphthalene is the induction of hemolytic anemia, especially in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6]
-
Ocular System: Cataract formation has been associated with naphthalene exposure in humans and animals.[5]
-
Reproductive and Developmental Toxicity: Some studies have indicated developmental toxicity in animals exposed to high doses of naphthalene, although this is often observed in the presence of maternal toxicity.[7] Naphthalene can cross the placenta.[7]
The isoxazole ring, while often associated with low toxicity in many derivatives, can also be found in compounds with potent biological and toxicological effects, including anticholinergic and hallucinogenic properties in some natural products.[2][8]
Safety and Handling: A Precautionary Approach
Due to the lack of specific toxicity data and the inferred hazards, 5-(2-Naphthalenyl)-3-isoxazolemethanol must be handled as a potent, hazardous chemical. The following procedures are mandatory.
Engineering Controls
-
All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
For weighing the solid, a balance enclosure or a dedicated, contained space within the fume hood should be used.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for minimizing exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Check manufacturer's chemical resistance data. | To prevent skin contact with the compound and its solutions. |
| Eye Protection | Chemical splash goggles and a full-face shield. | To protect the eyes and face from splashes and airborne particles. |
| Body Protection | A flame-resistant lab coat, fully fastened. Consider a chemical-resistant apron for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required when working in a certified fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation of the compound. |
Storage and Disposal
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be secure and have restricted access.
-
Disposal: All waste materials, including contaminated PPE, weighing paper, and solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Recommended Toxicological Testing: A Roadmap for Safety Assessment
A tiered approach to toxicological testing is recommended to systematically evaluate the safety of 5-(2-Naphthalenyl)-3-isoxazolemethanol.
Caption: A recommended tiered workflow for the toxicological evaluation of novel compounds.
Tier 1: In Vitro Assays
This assay provides a preliminary assessment of the compound's toxicity to living cells and is crucial for dose-range finding in subsequent assays.
Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 5-(2-Naphthalenyl)-3-isoxazolemethanol in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. The final solvent concentration should be non-toxic (typically <0.5%).
-
Treatment: Expose the cells to a range of concentrations of the compound for 24-72 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay is a widely accepted method for identifying genotoxic compounds that cause point mutations.
Protocol:
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[9]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[10]
-
Exposure: In the plate incorporation method, mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) with molten top agar.[11]
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[11]
Tier 2: In Vivo Assays
This study provides information on the acute toxicity of the compound after oral administration and helps in classifying it for hazard.
Protocol (Acute Toxic Class Method - OECD 423):
-
Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer the compound orally by gavage at one of the fixed starting dose levels (e.g., 300 mg/kg).
-
Stepwise Procedure: The outcome of the first dose group (3 animals) determines the next step. If mortality is observed, the next dose is lower. If no mortality, a higher dose may be tested in another group.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days. Record body weight changes and any clinical signs of toxicity.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Classification: The results allow for the classification of the substance into a GHS toxicity category.
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.[8][12]
Protocol:
-
Animal Model: Use a suitable rodent species (e.g., mice or rats).
-
Dosing: Administer the test compound at three dose levels, typically based on the results of the acute toxicity study. Include a vehicle control and a positive control.[13][14]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.
-
Slide Preparation: Prepare and stain smears to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score a sufficient number of PCEs for the presence of micronuclei.
-
Toxicity Assessment: Determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals indicates a positive result for clastogenicity or aneugenicity.[13]
The Role of In Silico Toxicology
In the early stages of drug development, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable initial predictions of toxicity.[15][16][17] These computational models use the chemical structure of a compound to predict its potential for various toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity.[18][19][20] While not a substitute for experimental testing, in silico predictions can help in prioritizing compounds for synthesis and testing and in designing more focused toxicological studies.[21][22]
Conclusion: A Framework for Responsible Innovation
5-(2-Naphthalenyl)-3-isoxazolemethanol represents a novel chemical entity with potential applications in various fields of research and development. However, its unique structure also presents a complex and uncharacterized toxicological profile. This guide provides a comprehensive framework for approaching this compound with the necessary scientific rigor and safety precautions. By understanding the known toxicities of its constituent parts, adhering to strict safety protocols, and undertaking a systematic toxicological evaluation, researchers can mitigate risks and ensure the responsible advancement of science. The principles and protocols outlined herein are not only applicable to 5-(2-Naphthalenyl)-3-isoxazolemethanol but also serve as a valuable template for the safety assessment of other novel chemical compounds.
References
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Naphthalene: toxicological overview. (2024, December 12). GOV.UK. [Link]
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Naphthalene Technical Fact Sheet. (2010, November). National Pesticide Information Center. [Link]
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In vivo rodent micronucleus assay: protocol, conduct and data interpretation. (2000, November 20). PubMed. [Link]
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Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021, March 8). Frontiers. [Link]
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Molecular Modelling Analysis of the Metabolism of Naphthalene. (n.d.). Science Alert. [Link]
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Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. (n.d.). PubMed Central (PMC). [Link]
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In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PubMed Central (PMC). [Link]
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In silico predictions of genotoxicity for aromatic amines. (2014, January 1). IMR Press. [Link]
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Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. [Link]
-
Isoxazole compounds: unveiling the synthetic strategy, In-silico SAR & Toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). SciSpace. [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. [Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022, December 1). MDPI. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed Central (PMC). [Link]
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Prediction and QSAR Analysis of Toxicity to Photobacterium phosphoreum for a Group of Heterocyclic Nitrogen Compounds. (2025, August 6). ResearchGate. [Link]
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(PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. (n.d.). ResearchGate. [Link]
-
Bacterial Reverse Mutation Test: Ames Test. (n.d.). PubMed. [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023, November 7). MDPI. [Link]
-
Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.). ResearchGate. [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI. [Link]
-
In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. [Link]
-
40 CFR 79.64 -- In vivo micronucleus assay. (n.d.). eCFR. [Link]
-
Rodent Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]
-
Test No. 474: Mammalian Erythrocyte Micronucleus Test. (n.d.). OECD. [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025, December 15). PubMed Central (PMC). [Link]
-
Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. (2025, July 21). US EPA. [Link]
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Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (n.d.). PubMed Central (PMC). [Link]
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QSAR Modeling of Rat Acute Toxicity by Oral Exposure. (n.d.). NIH Public Access. [Link]
-
QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. (n.d.). SciSpace. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is centered around a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This protocol details the initial formation of 2-naphthaldehyde oxime from 2-naphthaldehyde, followed by the in-situ generation of the corresponding nitrile oxide and its subsequent cycloaddition with propargyl alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.
Introduction and Significance
Isoxazoles are a prominent class of five-membered nitrogen- and oxygen-containing heterocycles that form the core structure of numerous biologically active compounds.[1][2][3] The isoxazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a naphthalene moiety into the isoxazole ring system can significantly influence the compound's lipophilicity and potential for π-π stacking interactions with biological targets, making 5-(2-Naphthalenyl)-3-isoxazolemethanol a molecule of considerable interest for library synthesis and lead optimization in drug discovery programs.
The synthetic route outlined herein is a robust and reliable method that proceeds in two main stages: the initial formation of an aldoxime, followed by a one-pot cycloaddition reaction. This approach is advantageous due to its operational simplicity, high atom economy, and the use of readily available and cost-effective reagents.
Reaction Scheme and Mechanism
The overall synthesis can be depicted in two sequential steps:
Step 1: Formation of 2-Naphthaldehyde Oxime
2-Naphthaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as pyridine, to yield 2-naphthaldehyde oxime.
Step 2: [3+2] Cycloaddition to form 5-(2-Naphthalenyl)-3-isoxazolemethanol
The 2-naphthaldehyde oxime is then subjected to an in-situ generation of the corresponding nitrile oxide via oxidation. This is immediately followed by a 1,3-dipolar cycloaddition reaction with propargyl alcohol to furnish the target compound, 5-(2-Naphthalenyl)-3-isoxazolemethanol.[2][4]
Mechanistic Rationale
The core of this synthesis lies in the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[1][5][6] The nitrile oxide, generated in situ from the aldoxime, acts as the 1,3-dipole. The alkyne in propargyl alcohol serves as the dipolarophile. The reaction proceeds in a concerted fashion, leading to the formation of the five-membered isoxazole ring with high regioselectivity. The use of an oxidizing agent like sodium hypochlorite (NaOCl) facilitates the conversion of the aldoxime to the nitrile oxide intermediate.[2][7][8]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Naphthaldehyde | ≥98% | Sigma-Aldrich | |
| Hydroxylamine Hydrochloride | ≥99% | Acros Organics | |
| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific | |
| Propargyl Alcohol | 99% | Alfa Aesar | |
| Sodium Hypochlorite (NaOCl) | 10-15% aqueous solution | VWR | Commercial bleach can be used, but the concentration should be verified. |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | EMD Millipore | |
| Ethyl Acetate | HPLC Grade, ≥99.9% | J.T. Baker | For extraction and chromatography. |
| Hexanes | HPLC Grade, ≥99% | Avantor | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | BeanTown Chemical | For drying organic phases. |
| Deionized Water | For workup procedures. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Column chromatography setup
Experimental Protocols
Step 1: Synthesis of 2-Naphthaldehyde Oxime
This protocol is adapted from established procedures for aldoxime formation.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-naphthaldehyde (5.0 g, 32.0 mmol) in 40 mL of pyridine.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (2.67 g, 38.4 mmol) portion-wise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours. The progress of the reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting aldehyde spot.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with gentle stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any residual pyridine.
-
Drying: Dry the isolated white solid under vacuum to yield 2-naphthaldehyde oxime. The product is typically of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Step 2: Synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol
This one-pot cycloaddition protocol is based on similar syntheses of 3-substituted-5-arylisoxazoles.[2][7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthaldehyde oxime (3.0 g, 17.5 mmol) and propargyl alcohol (1.28 mL, 21.9 mmol) in 50 mL of dichloromethane (DCM).
-
Addition of Oxidant: Cool the flask in an ice bath to 0 °C. While stirring vigorously, add a 10-15% aqueous solution of sodium hypochlorite (NaOCl, 20 mL) dropwise over a period of 30 minutes. Caution: This addition can be exothermic. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) for the disappearance of the oxime.
-
Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 40%).
-
Isolation: Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield 5-(2-Naphthalenyl)-3-isoxazolemethanol as a solid.
Workflow and Diagrams
Overall Synthetic Workflow
Caption: Mechanism of the 1,3-dipolar cycloaddition step.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Naphthaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It has a strong, unpleasant odor. Handle with care in a fume hood.
-
Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts with acids to produce toxic chlorine gas.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol. By following these detailed steps, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in the realm of medicinal chemistry and drug discovery. The use of a [3+2] cycloaddition reaction ensures high yields and regioselectivity, making this a practical approach for laboratory-scale synthesis.
References
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]
-
MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]
-
National Institutes of Health. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]
-
Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Available at: [Link]
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Available at: [Link]
-
National Institutes of Health. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
BMC. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]
-
SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
International Journal of Medical Sciences and Pharma Research. To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti- Microbial Agents. Available at: [Link]
- Google Patents. Process for preparing isoxazole compounds.
-
IJPPR. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Available at: [Link]
-
PubMed. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Available at: [Link]
-
National Institutes of Health. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
-
National Institutes of Health. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Available at: [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. Highly Efficient Multistep Synthesis of Isoxazoles and Their Glucosides. Available at: [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available at: [Link]
Sources
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- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
functionalizing the hydroxyl group of 5-(2-Naphthalenyl)-3-isoxazolemethanol
Application Note: AN-ISOX-052
A Modular Approach for Pharmacophore Diversification
Abstract & Chemical Context
Target Molecule: 5-(2-Naphthalenyl)-3-isoxazolemethanol Molecular Weight: ~225.24 g/mol Core Scaffold: 3,5-Disubstituted Isoxazole Key Moiety: Primary Alcohol (C3-position), Naphthalene (C5-position)[1][2][3][4][5][6]
This guide details the strategic modification of the C3-hydroxymethyl group on the 5-(2-naphthalenyl)isoxazole scaffold. This specific molecule combines a lipophilic naphthalene anchor (improving membrane permeability) with a polar isoxazole linker. The primary alcohol at the C3 position is a "pseudo-benzylic" center; while it lacks the full resonance stabilization of a true benzyl alcohol, the adjacent electronegative isoxazole ring renders it distinctively reactive.
Critical "Senior Scientist" Insight: The primary challenge with this substrate is not reactivity, but chemoselectivity and solubility . The naphthalene ring renders the molecule highly lipophilic, often requiring halogenated solvents (DCM, DCE) or polar aprotic solvents (THF, DMF) rather than alcohols. Furthermore, while the isoxazole ring is robust, it is susceptible to N-O bond cleavage under strong reducing conditions (e.g., H₂/Pd, LiAlH₄). Therefore, the protocols below prioritize neutral or oxidative conditions to preserve the pharmacophore integrity.
Reaction Landscape & Workflow
The following decision tree visualizes the divergent synthesis pathways available from the parent alcohol.
Figure 1: Divergent functionalization pathways. The alcohol serves as the linchpin for accessing electrophilic (aldehyde/bromide) or coupled (ether) derivatives.
Module A: Oxidation to Carbaldehyde
Target: 5-(2-Naphthalenyl)isoxazole-3-carbaldehyde Application: Precursor for Wittig olefination or reductive amination.
Methodology Selection: While Manganese Dioxide (MnO₂) is traditionally used for benzylic alcohols, it often requires large excesses and suffers from inconsistent activity. For this lipophilic substrate, Dess-Martin Periodinane (DMP) is the superior choice. It proceeds under mild, neutral conditions, avoiding the risk of over-oxidation to the carboxylic acid.
Protocol:
-
Preparation: Dissolve 1.0 eq (e.g., 225 mg, 1 mmol) of the starting alcohol in anhydrous Dichloromethane (DCM) [10 mL].
-
Note: Ensure the naphthalene derivative is fully solubilized. If cloudy, add a minimal amount of dry THF.
-
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:3). The aldehyde typically runs higher (less polar) than the alcohol.
-
-
Quench (Critical): The reaction generates acetic acid and iodinane byproducts. Quench by adding a 1:1 mixture of saturated Na₂S₂O₃ (to reduce unreacted iodine species) and saturated NaHCO₃ (to neutralize acid). Stir vigorously until the organic layer is clear (approx. 15 min).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography is usually required to remove iodinane residues.
Module B: Activation to Alkyl Bromide
Target: 3-(Bromomethyl)-5-(2-naphthalenyl)isoxazole Application: Highly reactive electrophile for S_N2 coupling with amines, thiols, or carbon nucleophiles.
Methodology Selection: Avoid HBr or PBr₃ if possible. PBr₃ generates HBr in situ, which can be harsh. The Appel Reaction (PPh₃/CBr₄) is the "Gold Standard" here. It operates at neutral pH and drives the reaction via the formation of the strong P=O bond (Triphenylphosphine oxide).[7]
Protocol:
-
Preparation: Dissolve 1.0 eq of alcohol and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM (0.1 M concentration). Cool to 0°C.
-
Activation: Dropwise add a solution of Triphenylphosphine (PPh₃, 1.2 eq) in DCM over 10 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.
-
Validation: Check TLC. The bromide is significantly less polar than the alcohol.
-
Workup:
-
Senior Scientist Tip: Do not perform an aqueous workup if possible, as the bromide can be hydrolytically sensitive.
-
Concentrate the reaction mixture directly to ~20% volume.
-
Add cold Diethyl Ether or Hexane to precipitate the Triphenylphosphine Oxide (TPPO). Filter off the white solid.
-
-
Purification: The filtrate contains the product. Flash chromatography (SiO₂) using a non-polar gradient (Hexane -> 5% EtOAc/Hexane) ensures removal of residual CBr₄.
Module C: Etherification (Mitsunobu Coupling)
Target: Ether/Ester derivatives (e.g., Phenolic ethers or prodrug esters) Application: Modulating solubility or targeting specific protein pockets.
Methodology Selection: Standard Williamson ether synthesis (NaH + Alkyl Halide) is risky because the isoxazole ring protons (though C4 is substituted, the ring is electron-deficient) can be sensitive to strong bases like NaH. The Mitsunobu Reaction is preferred for its mildness and stereochemical control (though achiral here).
Protocol:
-
Reagents: Alcohol (1.0 eq), Nucleophile (e.g., Phenol or Carboxylic Acid, 1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) .
-
Solvent: Anhydrous THF (DCM is a backup if solubility fails).
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.
-
Caution: Exothermic. Maintain temperature <5°C during addition.
-
-
Reaction: Stir overnight at RT.
-
Workup: Concentrate and purify directly.
-
Troubleshooting: Separation of TPPO and hydrazine byproducts can be difficult. Using polymer-supported PPh₃ (PS-PPh₃) can simplify purification for high-value libraries.
-
Summary of Methodologies
| Transformation | Reagents | Key Advantage | Potential Pitfall |
| Oxidation | DMP, DCM | Mild, avoids over-oxidation | Reagent cost; requires thiosulfate quench |
| Bromination | PPh₃, CBr₄, DCM | Neutral pH, high yield | TPPO removal can be tedious |
| Mesylation | MsCl, Et₃N, DCM | Cheap, scalable | Sulfonate esters are unstable on silica |
| Etherification | DIAD, PPh₃, THF | Mild, broad scope | Atom economy is poor (high MW byproducts) |
References
-
Isoxazole Synthesis & Reactivity: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5][6][8][9][10][11][12] Current Organic Chemistry, 9(10), 925-958. Link
-
Appel Reaction Mechanism: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. Link
-
Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[13] Chemical Reviews, 109(6), 2551-2651. Link
-
General Isoxazole Functionalization: Liu, K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles. RSC Advances, 11, 32626-32646. Link
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Application Notes & Protocols: Mechanistic Pathways for the Synthesis of Naphthalene-Isoxazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Strategic Fusion of Naphthalene and Isoxazole in Medicinal Chemistry
The deliberate hybridization of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery.[1] The fusion of a naphthalene ring system with an isoxazole core exemplifies this approach, creating scaffolds with significant therapeutic potential. The naphthalene moiety, a key feature in various anti-tubulin agents, provides a rigid, lipophilic anchor that can be tailored for specific receptor interactions.[1][2] Concurrently, the isoxazole ring, a five-membered heterocycle, is recognized as a "privileged scaffold" due to its presence in numerous approved drugs, including antibiotics like sulfamethoxazole and immunosuppressants like leflunomide.[3] This nucleus is not merely a linker; its electronic properties and ability to engage in hydrogen bonding contribute critically to the overall bioactivity of the molecule.
The resulting naphthalene-isoxazole derivatives have demonstrated potent activities, notably as anti-tubulin agents for oncology applications and as promising antimicrobial agents.[1][4] Understanding the mechanistic underpinnings of their synthesis is paramount for researchers aiming to generate novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the primary reaction mechanisms for constructing these valuable scaffolds, supported by detailed experimental protocols and field-proven insights.
Core Reaction Mechanisms for Naphthalene-Isoxazole Ring Formation
The construction of the isoxazole ring onto a naphthalene framework can be achieved through several robust synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and regiochemical control. The three most prevalent and versatile mechanistic pathways are detailed below.
Mechanism 1: Cyclocondensation of Naphthalene-Derived 1,3-Dicarbonyls
This classical and highly reliable method involves the reaction of a naphthalene-based 1,3-diketone (or a related β-dicarbonyl compound) with hydroxylamine (NH₂OH).[5][6] The reaction proceeds through a condensation-cyclization sequence to form the aromatic isoxazole ring.
Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on one of the electrophilic carbonyl carbons of the diketone. The key to this synthesis is the subsequent intramolecular cyclization and dehydration, which serves as the thermodynamic driving force toward the stable aromatic heterocycle. A critical consideration is regioselectivity when an unsymmetrical 1,3-diketone is used. The initial site of hydroxylamine attack and the subsequent cyclization can be influenced by steric hindrance and the electronic nature of the substituents on the naphthalene ring, as well as the reaction pH, which can modulate the nucleophilicity of the hydroxylamine.[7][8]
Step-by-Step Mechanism:
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of the naphthalene-1,3-dicarbonyl precursor.
-
Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a monoxime.
-
Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: This cyclization forms a 5-hydroxyisoxazoline intermediate.[5]
-
Aromatization: A final acid- or base-catalyzed dehydration of the isoxazoline yields the thermodynamically stable, aromatic naphthalene-isoxazole product.[5]
Caption: Mechanism 1: Cyclocondensation of a 1,3-dicarbonyl.
Mechanism 2: Cyclization of Naphthalene-Chalcones
This widely used two-step approach first involves the synthesis of an α,β-unsaturated ketone, known as a chalcone, followed by its cyclization with hydroxylamine.[8][9]
Mechanistic Causality: The key to this pathway is the reactivity of the conjugated system in the chalcone. The reaction is initiated by a Michael (1,4-conjugate) addition of the hydroxylamine nucleophile to the β-carbon of the enone system. This is followed by an intramolecular cyclization and subsequent dehydration. This method is exceptionally versatile, as a wide variety of naphthalene aldehydes (or ketones) and aryl ketones (or aldehydes) can be used in the initial Claisen-Schmidt condensation to generate a diverse library of chalcone precursors. The reaction conditions, particularly the choice of base and solvent, are crucial for driving the reaction past the intermediate isoxazoline stage to the fully aromatic isoxazole.[10]
Step-by-Step Mechanism:
-
Chalcone Synthesis: An acetonaphthone derivative undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to form the naphthalene-chalcone.
-
Michael Addition: Hydroxylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the chalcone's α,β-unsaturated system.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring (an isoxazoline precursor).
-
Dehydration/Oxidation: The isoxazoline intermediate readily eliminates a molecule of water (and undergoes oxidation) to yield the stable aromatic isoxazole ring.
Caption: Mechanism 2: Cyclization of a naphthalene-chalcone.
Mechanism 3: 1,3-Dipolar Cycloaddition
This powerful and elegant approach is a cornerstone of modern heterocyclic synthesis, often falling under the umbrella of "click chemistry".[3] The core of this method is a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a naphthalene-substituted alkyne (the dipolarophile).[11][12]
Mechanistic Causality: The reaction proceeds via a concerted, pericyclic mechanism where the π-systems of the dipole and dipolarophile interact to form the five-membered ring in a single, highly efficient step.[3] The primary challenge is the generation of the nitrile oxide, which is often unstable and prone to dimerization.[8] Therefore, it is almost always generated in situ from stable precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via base-induced elimination).[3][12] This method offers excellent control over regioselectivity, which is dictated by the frontier molecular orbitals (HOMO/LUMO interactions) of the reactants. Generally, terminal alkynes react with high regioselectivity.
Step-by-Step Mechanism:
-
In Situ Nitrile Oxide Generation: A suitable precursor, such as a naphthaldehyde oxime, is treated with an oxidizing agent (e.g., chloramine-T) or a dehydrating agent to generate the highly reactive naphthalene-nitrile oxide.
-
Cycloaddition: The generated nitrile oxide immediately reacts with an alkyne dipolarophile. The reaction proceeds through a concerted [3+2] cycloaddition pathway.
-
Isoxazole Formation: The cycloaddition directly yields the stable aromatic naphthalene-isoxazole ring. No further oxidation or dehydration steps are typically required.
Caption: Mechanism 3: 1,3-Dipolar cycloaddition pathway.
Experimental Protocols & Data
The following protocols provide detailed, actionable steps for the synthesis of naphthalene-isoxazole derivatives based on established literature procedures.
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis from a Naphthalene-Chalcone Derivative[1][10]
This protocol details the cyclization of a pre-synthesized naphthalene-chalcone with hydroxylamine hydrochloride.
Step A: Synthesis of Naphthalene-Chalcone (Illustrative)
-
Dissolve 1-acetonaphthone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of potassium hydroxide (KOH) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step B: Isoxazole Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the naphthalene-chalcone (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) to the solution, followed by the slow addition of an aqueous sodium hydroxide (NaOH) solution (2.0-3.0 eq.).[10]
-
Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude product. If necessary, purify further by column chromatography on silica gel using a hexane/ethyl acetate solvent gradient or by recrystallization from a suitable solvent like ethanol to yield the pure naphthalene-isoxazole.[1]
Protocol 2: Synthesis from a Naphthalene-1,3-Dione Derivative[5][8]
This protocol describes the direct condensation of a naphthalene-based β-diketone with hydroxylamine.
-
Reaction Setup: Dissolve the 1-(naphthalen-yl)-3-aryl-propane-1,3-dione (1.0 eq.) in absolute ethanol or a methanol/water mixture in a round-bottom flask.[1][4]
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.2 eq.) and a base such as sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH).[1][4]
-
pH Adjustment & Reflux: Acidify the mixture slightly with acetic acid to a pH of 4-5.[1] Heat the reaction to reflux (70-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water or an aqueous sodium bicarbonate (NaHCO₃) solution.[1][4]
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to isolate the desired naphthalene-isoxazole product.[1]
Comparative Data on Synthesis Conditions
The following table summarizes various reported conditions for the synthesis of naphthalene-isoxazole derivatives, highlighting the versatility of the methodologies.
| Precursor Type | Naphthalene Substrate | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| Chalcone | 3-(Naphthalen-1-yl)-1-phenylprop-2-en-1-one | NH₂OH·HCl, KOH | Ethanol | Reflux, 12h | ~95% | [4] |
| Enaminone | 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | NH₂OH·HCl, Na₂CO₃, AcOH | MeOH/H₂O (2:1) | 70 °C, 24h | 75-92% | [1] |
| 1,3-Diketone | 1-(6-(Dimethylamino)naphthalen-2-yl)butane-1,3-dione | NH₂OH·HCl | Ethanol | Reflux | N/A | [7] |
| Chalcone | Naphthalene-benzofuran chalcone | NH₂OH·HCl, NaOEt | Ethanol | Reflux | N/A | [13] |
Conclusion and Outlook
The synthesis of naphthalene-isoxazole hybrids is readily achievable through several well-established mechanistic pathways, including the cyclocondensation of 1,3-dicarbonyls, the cyclization of chalcones, and 1,3-dipolar cycloadditions. Each route offers distinct advantages regarding substrate scope, operational simplicity, and control over substitution patterns. A thorough understanding of the underlying mechanisms, particularly concerning factors that influence regioselectivity and reaction efficiency, empowers researchers to rationally design and execute syntheses of novel derivatives. As the demand for new therapeutic agents continues to grow, these robust synthetic strategies provide a vital toolkit for medicinal chemists to explore the rich chemical space of naphthalene-isoxazole scaffolds, paving the way for the discovery of next-generation drugs.
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Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry. Available at: [Link]
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To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents. International Journal of Medical Sciences and Pharma Research. Available at: [Link]
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Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. Available at: [Link]
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Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules. Available at: [Link]
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Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. ResearchGate. Available at: [Link]
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synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Utility of Naphthalen-benzofuran Chalcone in the Synthesis of New Pyrazole, Isooxazole, Thiazole, Pyrimidine, Pyran, Pyridine and Different Azide Derivatives with Antiviral and Antitumor Activity. Der Pharma Chemica. Available at: [Link]
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1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link]
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SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems. Available at: [Link]
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Recent advances in metal catalyzed or mediated cyclization/functionalization of alkynes to construct isoxazoles. Organic Chemistry Frontiers. Available at: [Link]
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Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. Available at: [Link]
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Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. Available at: [Link]
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A novel one-pot synthesis of isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1][4]oxazine ring systems. A case of simultaneous o- and peri-cyclisation in naphthalene. ResearchGate. Available at: [Link]
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Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. Available at: [Link]
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Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Journal of Pharmaceutical Research International. Available at: [Link]
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Application Notes and Protocols for Biological Assays Using 5-(2-Naphthalenyl)-3-isoxazolemethanol
Introduction: Unveiling the Therapeutic Potential of 5-(2-Naphthalenyl)-3-isoxazolemethanol as a GPR40 Agonist
The isoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific isoxazole derivative, 5-(2-Naphthalenyl)-3-isoxazolemethanol, a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
GPR40 has emerged as a compelling therapeutic target for type 2 diabetes.[4][5] It is highly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-dependent insulin secretion.[6] Endogenous long-chain fatty acids activate GPR40, and synthetic agonists have been developed to mimic this effect, offering a potential therapeutic avenue for enhancing insulin release in a glucose-sensitive manner.[5] The molecular structure of 5-(2-Naphthalenyl)-3-isoxazolemethanol, featuring a naphthalene moiety, is consistent with the structural motifs of known GPR40 agonists.[4]
This document provides a comprehensive set of protocols for characterizing the biological activity of 5-(2-Naphthalenyl)-3-isoxazolemethanol, from primary screening to downstream functional assays. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the therapeutic potential of this compound.
Mechanism of Action: Gq/11-Mediated Signaling Cascade
Upon binding to GPR40, 5-(2-Naphthalenyl)-3-isoxazolemethanol initiates a canonical Gq/11 signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[7][8] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a key event that potentiates the exocytosis of insulin-containing granules from the pancreatic β-cell, but only in the presence of elevated glucose levels.[6]
Caption: GPR40 signaling pathway activated by 5-(2-Naphthalenyl)-3-isoxazolemethanol.
Primary Screening: High-Throughput Calcium Flux Assay
The initial assessment of GPR40 agonism is efficiently performed using a high-throughput calcium flux assay. This assay measures the transient increase in intracellular calcium following receptor activation.[9][10][11] We will utilize a fluorescent dye-based method in a recombinant cell line stably expressing human GPR40.
Protocol 1: Fluorescence-Based Calcium Flux Assay
Objective: To determine the potency (EC50) of 5-(2-Naphthalenyl)-3-isoxazolemethanol in activating GPR40 by measuring changes in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40
-
Culture medium (e.g., F-12K or DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 No Wash)
-
Probenecid (if required by the dye manufacturer to prevent dye extrusion)
-
5-(2-Naphthalenyl)-3-isoxazolemethanol
-
Positive control (e.g., a known GPR40 agonist or linoleic acid)
-
384-well black, clear-bottom microplates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with automated liquid handling
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the GPR40-expressing cells into 384-well black, clear-bottom plates at a density of 7,500-10,000 cells per well in 50 µL of culture medium.[9]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's protocol. If necessary, include probenecid in the dye solution.
-
Aspirate the culture medium from the cell plate and add 25 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of 5-(2-Naphthalenyl)-3-isoxazolemethanol in DMSO.
-
Perform a serial dilution of the compound in assay buffer to create a concentration range that will encompass the full dose-response curve (e.g., from 100 µM to 1 pM). Prepare the positive control in a similar manner.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 90-120 seconds).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will then automatically add a defined volume (e.g., 12.5 µL) of the compound dilutions to the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for the remainder of the set time to capture the peak response and subsequent decay.[12]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the positive control (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Experimental workflow for the primary calcium flux screening assay.
Secondary and Downstream Functional Assays
To confirm the mechanism of action and explore downstream signaling events, additional assays are recommended.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To confirm the activation of the Gq pathway by measuring the accumulation of IP1, a downstream metabolite of IP3.
Rationale: IP3 has a very short half-life, making it difficult to measure directly. IP1, its downstream metabolite, is more stable and accumulates in the presence of lithium chloride (LiCl), which blocks its degradation. This assay provides a more direct measure of PLC activation.
Methodology: This assay is typically performed using a commercially available kit based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar technology. The general steps are as follows:
-
Cell Stimulation:
-
Plate GPR40-expressing cells as described in Protocol 1.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl.
-
Add serial dilutions of 5-(2-Naphthalenyl)-3-isoxazolemethanol and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate at room temperature to allow for the formation of the detection complex.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the compound concentration to determine the EC50.
-
Protocol 3: Phospho-ERK1/2 Assay
Objective: To measure the phosphorylation of Extracellular Signal-Regulated Kinase (ERK1/2), a downstream event in the GPR40 signaling cascade.[13]
Rationale: GPR40 activation can also lead to the phosphorylation and activation of the MAPK/ERK pathway. Measuring phospho-ERK provides a readout of a distinct downstream signaling branch.[14]
Methodology: Several formats are available for measuring phospho-ERK, including cell-based ELISA and proximity-based assays like AlphaScreen or HTRF.[13][14][15]
-
Cell Culture and Starvation:
-
Plate GPR40-expressing cells and allow them to adhere.
-
Prior to the assay, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.[14]
-
-
Compound Stimulation:
-
Treat the starved cells with serial dilutions of 5-(2-Naphthalenyl)-3-isoxazolemethanol for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells to release the cellular proteins.
-
Transfer the lysate to a detection plate.
-
Add the detection reagents specific to the chosen assay format (e.g., antibody-coated beads for AlphaScreen).[13]
-
Incubate to allow for the formation of the immunocomplex.
-
-
Data Acquisition and Analysis:
-
Read the plate on the appropriate instrument (e.g., an AlphaScreen-compatible reader).
-
Normalize the signal and plot the dose-response curve to determine the EC50 for ERK phosphorylation.
-
Data Presentation: Expected Potency of 5-(2-Naphthalenyl)-3-isoxazolemethanol
The following table summarizes the expected potencies of 5-(2-Naphthalenyl)-3-isoxazolemethanol in the described assays, based on data for similar GPR40 agonists.[4]
| Assay | Readout | Expected EC50 Range (nM) |
| Calcium Flux | Intracellular Ca2+ increase | 10 - 100 |
| IP1 Accumulation | IP1 concentration | 50 - 250 |
| Phospho-ERK1/2 | ERK1/2 phosphorylation | 100 - 500 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of 5-(2-Naphthalenyl)-3-isoxazolemethanol as a GPR40 agonist. By employing a systematic approach of primary screening followed by confirmatory and downstream functional assays, researchers can confidently determine the potency and mechanism of action of this compound. These studies are a critical first step in evaluating its potential as a novel therapeutic agent for the treatment of type 2 diabetes.
References
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High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. Available at: [Link]
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Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
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AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
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ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]
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Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]
-
Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the Phospho-ERK assay. Retrieved from [Link]
-
Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. (2023). STAR Protocols. Available at: [Link]
-
BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. Retrieved from [Link]
-
Optimization of GPR40 Agonists for Type 2 Diabetes. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
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The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. (2007). Diabetes. Available at: [Link]
-
A computational and machine learning approach to identify GPR40-targeting agonists for neurodegenerative disease treatment. (2024). PLOS ONE. Available at: [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. (2022). Frontiers in Endocrinology. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. Available at: [Link]
-
Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available at: [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2022). RSC Publishing. Available at: [Link]
-
To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti- Microbial Agents. (2022). International Journal of Medical Sciences and Pharma Research. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2012). Chinese Journal of Organic Chemistry. Available at: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. (2011). Oriental Journal of Chemistry. Available at: [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2023). Specialty Journal of Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). 5-Isoxazolemethanamine, N-(decahydro-5,5,8a-trimethyl-2-naphthalenyl)-3-heptyl-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. agilent.com [agilent.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 5-(2-Naphthalenyl)-3-isoxazolemethanol synthesis
Technical Support Center: Isoxazole Synthesis Division Ticket Subject: Optimization of 5-(2-Naphthalenyl)-3-isoxazolemethanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Gold Standard" Route
To synthesize 5-(2-Naphthalenyl)-3-isoxazolemethanol with high yield and regioselectivity, we recommend a two-stage workflow . Direct synthesis of the alcohol via cycloaddition is often unstable; therefore, the industry-standard approach involves creating the isoxazole ester intermediate followed by selective reduction.
The Workflow:
-
Stage 1 (Cycloaddition): Copper(I)-catalyzed [3+2] cycloaddition of 2-ethynylnaphthalene and ethyl 2-chloro-2-(hydroxyimino)acetate to form Ethyl 5-(2-naphthyl)isoxazole-3-carboxylate .
-
Stage 2 (Reduction): Selective reduction of the ester moiety to the primary alcohol using Sodium Borohydride (NaBH₄) in methanol.
Module 1: The Cycloaddition Phase (Critical Yield Step)
The most common failure point is the formation of the furoxan dimer (from nitrile oxide self-reaction) or the 3,4-regioisomer (thermal pathway).
Protocol: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC)
Reagents:
-
Substrate A: 2-Ethynylnaphthalene (1.0 equiv)
-
Substrate B: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) [Precursor to Nitrile Oxide]
-
Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)
-
Base: KHCO₃ or TEA (1.2 equiv)
-
Solvent: t-BuOH/Water (1:1) or THF/Water (1:1)
Step-by-Step:
-
Dissolve 2-ethynylnaphthalene in the solvent mixture.
-
Add the copper catalyst and sodium ascorbate. The solution should turn bright yellow/orange (active Cu(I) species).
-
CRITICAL STEP: Dissolve Substrate B in a separate minimal volume of solvent. Add this solution dropwise over 2–4 hours using a syringe pump.
-
Why? Keeping the instantaneous concentration of the nitrile oxide low prevents dimerization (furoxan formation) and forces reaction with the alkyne.
-
-
Simultaneously add the base (dissolved in water) slowly to generate the nitrile oxide in situ.
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine/NH₄Cl (to remove Cu), dry over Na₂SO₄, and concentrate.
Troubleshooting Guide: Cycloaddition
| Symptom | Probable Cause | Corrective Action |
| Low Yield + White Precipitate | Dimerization: The nitrile oxide reacted with itself to form a furoxan byproduct. | Slow Down: Increase the addition time of the chlorooxime precursor (Substrate B). Ensure vigorous stirring. |
| Mixture of Isomers (3,5 and 3,4) | Thermal Pathway Dominance: The copper catalyst was inactive or poisoned. | Refresh Catalyst: Prepare fresh Sodium Ascorbate solution (it oxidizes rapidly in air). Ensure the solution is deoxygenated (sparge with N₂). |
| Starting Material (Alkyne) Remains | Catalyst Deactivation: Copper disproportionated to Cu(0) and Cu(II). | Ligand Support: Add a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) species. |
Module 2: The Reduction Phase
Protocol: Ester to Alcohol Reduction
Reagents:
-
Substrate: Ethyl 5-(2-naphthyl)isoxazole-3-carboxylate
-
Reductant: NaBH₄ (2.0–3.0 equiv)
-
Solvent: Methanol (Anhydrous)
Step-by-Step:
-
Dissolve the ester in anhydrous methanol (0.1 M concentration).
-
Cool to 0°C.
-
Add NaBH₄ in small portions (gas evolution will occur).
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with DCM (isoxazole alcohols are often more soluble in DCM than EtOAc).
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Ring Opening (N-O bond cleavage) | Over-reduction: Harsh conditions (e.g., LiAlH₄ at reflux) cleaved the isoxazole ring. | Switch Reagent: Use NaBH₄ in MeOH or NaBH₄/CaCl₂ in EtOH. Avoid LiAlH₄ unless temperature is strictly controlled (-78°C). |
| Incomplete Conversion | Moisture: Wet solvent consumed the hydride. | Dry Solvents: Ensure Methanol is anhydrous. Increase NaBH₄ equivalents to 4.0. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Cu-catalyzed pathway and the parasitic dimerization pathway.
Figure 1: Reaction pathway logic. Green paths indicate the optimized catalytic route; red paths indicate common yield-loss mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why can't I just react 2-naphthonitrile oxide with propargyl alcohol directly?
-
Answer: You can, but regioselectivity is often reversed or poor. Reacting a nitrile oxide with propargyl alcohol typically yields the 3-(2-naphthyl)-5-hydroxymethyl isomer. To get the 5-(2-naphthyl) substitution, the naphthyl group must be on the alkyne, and the "3-hydroxymethyl" equivalent must come from the nitrile oxide (via the ester precursor).
Q2: My product is an oil that won't crystallize. How do I purify it?
-
Answer: Isoxazole esters are often oils. We recommend passing the crude ester through a short silica plug (Hexane/EtOAc 4:1) to remove copper salts and oligomers before attempting the reduction. The final alcohol is more likely to be a solid and can often be recrystallized from Ethanol/Water or Toluene.
Q3: Can I use "Click Chemistry" (CuAAC) conditions for this?
-
Answer: Yes, technically. The reaction of nitrile oxides with alkynes using Copper(I) is mechanistically similar to the Azide-Alkyne click reaction. The specific protocol by Hansen and Fokin (2005) is the authoritative method for ensuring 3,5-regioselectivity [1].
References
-
One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Regioselective Synthesis of Isoxazoles and Isoxazolines Source: Chemical Reviews URL:[Link]
-
Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis Source: European Journal of Organic Chemistry URL:[1][Link]
Sources
overcoming solubility issues with 5-(2-Naphthalenyl)-3-isoxazolemethanol
Technical Support Center: 5-(2-Naphthalenyl)-3-isoxazolemethanol Topic: Overcoming Solubility & Formulation Challenges CAS Registry Number: 1245031-44-0 Molecular Formula: C14H11NO2 | Molecular Weight: 225.24 g/mol [1][2][3]
Executive Summary
5-(2-Naphthalenyl)-3-isoxazolemethanol is a lipophilic, neutral heterocycle often utilized as a synthetic intermediate or bioactive scaffold (e.g., in the development of tubulin polymerization inhibitors or SIRT1 modulators).[1][2][3][4] Its structure—a rigid naphthalene ring fused to an isoxazole core—confers high planarity and significant hydrophobicity (LogP estimated > 3.0), leading to poor aqueous solubility.
This guide addresses the critical "solubility cliff" users encounter when transitioning from organic stock solutions to aqueous biological media.
Part 1: Initial Dissolution & Stock Preparation[1][2][3]
Q1: I added water to the powder, and it floats/clumps. Why won't it dissolve? A: This compound is a Class II/IV (BCS) molecule with negligible aqueous solubility.[1][2][3][5] The naphthalene moiety drives strong pi-pi stacking interactions in the solid state, requiring high energy to break the crystal lattice.[1][2] Water cannot overcome these hydrophobic forces.[1][2]
-
The Fix: You must use an organic solvent for the primary stock solution.[1][2][3]
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard.[2]
Q2: I see particles floating even in DMSO. Is my compound bad? A: Not necessarily. High-purity crystalline solids often trap air or form tight aggregates.[1][2][3]
-
Protocol:
Q3: Can I use acid or base to help it dissolve? A: No. This is a common misconception.[1][2][3]
-
Mechanism: The isoxazole ring is an extremely weak base (pKa ~ -2.0), and the methanol group is neutral.[1][3] The molecule does not ionize within the physiological pH range (pH 2–10).[2][3]
-
Implication: Adjusting pH will not improve solubility and may only introduce salt artifacts.[1][2] Rely strictly on cosolvents and surfactants.[1][2]
Part 2: Aqueous Dilution (The "Crash Out" Phenomenon)[2]
Q4: My 10 mM DMSO stock precipitates immediately when added to cell culture media. Why? A: You have hit the "Solubility Cliff." Solubility decreases exponentially, not linearly, as water content increases.[1][2][3] A 1% DMSO solution has drastically lower solubility than a 100% DMSO solution.[1][2][3]
-
The Mechanism: The "ouzo effect"—rapid nucleation of hydrophobic nanodroplets when the solvent environment becomes too polar.[1]
Q5: How do I prevent precipitation in cell assays? A: Use the "Intermediate Dilution" method (see Protocol A) or improve the dispersibility using a surfactant.[1][2][3]
Protocol A: The Intermediate Step-Down (For Cell Assays)
Goal: To reach 10 µM in media with 0.1% DMSO.[1][2]
-
Start: 10 mM stock in 100% DMSO.
-
Intermediate: Dilute 1:10 into sterile PBS + 0.5% Tween 80 (or culture media).
-
Final: Dilute this 1 mM intermediate 1:100 into the final well.
-
Why: This prevents the "shock" of a high-concentration droplet hitting a large volume of water, which causes large crystal growth.[1]
-
Part 3: Advanced Formulation (In Vivo / High Concentration)
Q6: I need to inject this into mice. DMSO is too toxic.[1][2][3] What vehicle should I use? A: For in vivo work, you must stabilize the compound in an aqueous suspension or emulsion.[1][3] Simple saline dilution will fail.[1][2]
Recommended Vehicle Formulation (IP/PO):
| Component | Percentage (v/v) | Function |
|---|---|---|
| DMSO | 5–10% | Primary Solubilizer |
| PEG 400 | 40% | Cosolvent (Bridge) |
| Tween 80 | 5% | Surfactant (Prevents aggregation) |
| Saline (0.9%) | 45% | Bulk Aqueous Phase |[1][2]
-
Preparation Order (Critical):
-
Add PEG 400 and vortex.
-
Slowly add warm Saline (37°C) while vortexing.
-
Note: A fine, milky suspension is acceptable for oral (PO) or intraperitoneal (IP) dosing, provided it does not settle rapidly.
Q7: Can I use Cyclodextrins? A: Yes, this is often superior for IV administration.[1][2][3]
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3] Add the compound stock (dissolved in a small volume of DMSO/Ethanol) slowly to the cyclodextrin solution with continuous stirring. The hydrophobic naphthalene ring will dock into the cyclodextrin cavity, shielding it from water.[3]
Part 4: Troubleshooting & Stability
Q8: My stock solution froze and now has crystals that won't redissolve. A: DMSO freezes at 19°C. Repeated freeze-thaw cycles promote crystal growth (Ostwald ripening).[1][2][3]
-
Fix: Heat the vial to 40°C for 15 minutes and sonicate.
-
Prevention: Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
Q9: The compound seems to lose potency in plastic plates. A: Lipophilic compounds (LogP > 3) adhere avidly to polystyrene and polypropylene.[2][3]
-
Fix: Use Low-Binding Plates (e.g., Corning® NBS™) or add 0.01% BSA/Fetal Bovine Serum to the buffer before adding the compound.[1][2] The protein acts as a carrier, keeping the compound in solution and off the plastic walls.[3]
Visual Decision Guide: Solubilization Workflow
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental application.
References
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard text for formulation strategies of lipophilic compounds).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[3] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Reference for Cyclodextrin protocols).
Sources
Technical Support Center: Recrystallization of 5-(2-Naphthalenyl)-3-isoxazolemethanol
Executive Summary
This guide addresses the purification of 5-(2-Naphthalenyl)-3-isoxazolemethanol (also known as 3-hydroxymethyl-5-(2-naphthyl)isoxazole). This compound presents a unique purification challenge due to its hybrid physicochemical nature: it possesses a highly lipophilic, planar naphthalene moiety fused with a polar isoxazole core and a hydrogen-bonding hydroxymethyl group.
Successful recrystallization requires balancing these opposing properties. This protocol prioritizes purity over immediate yield , utilizing a thermodynamic control strategy to separate common synthetic impurities such as unreacted 2-naphthaldehyde, oxime intermediates, and potential regioisomers.
Module 1: Solvent System Selection
The choice of solvent is dictated by the "Push-Pull" nature of the molecule (Lipophilic Tail vs. Polar Head).
Primary System: Ethanol / Water (The "Green" Standard)
-
Mechanism: The naphthalene ring drives solubility in hot ethanol, while water acts as a potent anti-solvent, disrupting the hydrogen bonding of the methanol group and forcing the hydrophobic lattice to pack.
-
Best For: General purification, removal of inorganic salts, and removal of polar baseline impurities.
-
Ratio: Typically 4:1 to 2:1 (Ethanol:Water) v/v.
Secondary System: Ethyl Acetate / Heptane (The "Polymorph" Control)
-
Mechanism: Ethyl acetate solubilizes the isoxazole core; heptane acts as a non-polar anti-solvent. This system is slower to crystallize, often yielding denser, higher-quality crystals suitable for X-ray diffraction.
-
Best For: Removing lipophilic impurities (e.g., bis-isoxazoles, starting aldehyde) and preventing "oiling out."
Solubility Profile Table
| Solvent | Solubility (Hot) | Solubility (Cold) | Role |
| Methanol | High | Moderate | Good for initial trituration; often too soluble for high yield. |
| Ethanol | High | Low-Moderate | Ideal Primary Solvent. |
| Water | Insoluble | Insoluble | Ideal Anti-Solvent. |
| Ethyl Acetate | High | Moderate | Good solvent; use if Ethanol fails.[1] |
| Heptane | Low | Insoluble | Anti-solvent for lipophilic separation. |
| Toluene | High | Moderate | Avoid. Tends to solvate the naphthalene ring too strongly, leading to oiling out. |
Module 2: Step-by-Step Recrystallization Protocol
Pre-requisite: Ensure crude material is dry. Water content in the crude can prematurely crash out the product as an oil.
Protocol A: The Ethanol/Water Displacement Method
-
Dissolution:
-
Place crude 5-(2-Naphthalenyl)-3-isoxazolemethanol in a round-bottom flask.
-
Add absolute ethanol (approx. 5-10 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Critical Step: If solid remains, add ethanol in 1 mL increments until fully dissolved. Do not add more than 20% excess solvent.
-
-
Clarification (Optional but Recommended):
-
If the solution is colored (yellow/orange) or contains particulate matter, perform a hot filtration through a Celite pad or glass frit.
-
Tip: Pre-warm the funnel to prevent premature crystallization during filtration.[2]
-
-
Nucleation & Anti-Solvent Addition:
-
Maintain the solution at a gentle boil.
-
Add warm water (approx. 50-60°C) dropwise via an addition funnel or pipette.
-
Stop immediately when a persistent turbidity (cloudiness) is observed that does not disappear after 10 seconds of stirring.
-
Add a few drops of ethanol to just clear the turbidity (restore transparency).
-
-
Crystallization:
-
Remove heat source.[3] Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with a cold 1:1 Ethanol/Water mixture.
-
Dry under high vacuum at 40°C for 4-6 hours.
-
Module 3: Troubleshooting & Decision Logic
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound is lower than the process temperature.
Remediation Workflow:
Figure 1: Decision tree for remediating oiling-out events during isoxazole crystallization.
Module 4: Frequently Asked Questions (FAQ)
Q1: My crystals are slightly yellow. Is this an impurity?
-
Answer: Likely, yes. While the naphthalene core has high UV absorbance, the pure compound should be off-white to white. Yellow coloration often indicates trace amounts of 2-naphthaldehyde (starting material) or conjugated byproducts from the cycloaddition step.
-
Fix: Wash the crystals with cold heptane (naphthaldehyde is soluble in heptane) or perform a charcoal treatment during the hot filtration step.
Q2: I see two spots on my TLC after recrystallization. What happened?
-
Answer: You may have a regioisomer issue.[4] The synthesis of 3,5-disubstituted isoxazoles often produces trace amounts of the 3,4-isomer.
-
Fix: Recrystallization is generally effective at removing the 3,4-isomer due to symmetry differences. If it persists, switch to the Ethyl Acetate/Heptane system, which discriminates better based on packing efficiency than Ethanol/Water.
Q3: Can I use Methanol instead of Ethanol?
-
Answer: Yes, but Methanol is often too good a solvent for this compound, leading to lower recovery yields. If you must use Methanol, you will need a higher ratio of water to induce precipitation, which increases the risk of oiling out.
Q4: How do I dry the product without degrading it?
-
Answer: Isoxazoles are generally stable, but the hydroxymethyl group can be sensitive to oxidation. Dry under vacuum at moderate temperatures (40°C). Avoid temperatures above 60°C for prolonged periods to prevent potential dehydration or ring-opening side reactions.
References
-
BenchChem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (Accessed 2025).[5] Link
-
National Institutes of Health (PMC). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC Article. Link
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.[6] (2015).[6] Link
-
Sigma-Aldrich. Product Specification: (5-(2-Thienyl)-3-isoxazolyl)methanol.[1][7][8] (Analogous Compound Data). Link
Sources
- 1. (5-(Thiophen-2-yl)isoxazol-3-yl)methanol | 194491-44-6 [sigmaaldrich.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. ijmspr.in [ijmspr.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (5-(2-THIENYL)-3-ISOXAZOLYL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
preventing degradation of 5-(2-Naphthalenyl)-3-isoxazolemethanol in solution
This guide serves as a specialized Technical Support Center for researchers working with 5-(2-Naphthalenyl)-3-isoxazolemethanol (CAS: 1245031-44-0).[1] It addresses the physicochemical stability challenges inherent to the naphthalene-isoxazole scaffold, specifically focusing on oxidation prevention, solubility management, and photochemical stabilization.
Current Status: Operational
Subject: Preventing degradation and precipitation in stock and working solutions. Applicable For: In vitro assays, high-throughput screening (HTS), and medicinal chemistry optimization.
Part 1: Troubleshooting & FAQs
Q1: My DMSO stock solution turned from clear/light yellow to a dark amber color after one week at 4°C. Is the compound still viable?
Diagnosis: Likely Photo-Oxidative Degradation .[1]
Technical Insight: While the isoxazole ring is relatively robust, the naphthalene moiety acts as a chromophore that can absorb UV-Vis light, generating singlet oxygen (
Action Plan:
-
Assess Purity: Run LC-MS. If the parent peak (approx. MW 225.24 Da) is <90%, discard the stock. Look for [M+14] (aldehyde) or [M+30] (acid) adducts.
-
Corrective Storage: Re-synthesize or repurchase. Store future stocks in amber glass vials (not clear plastic) to block UV radiation.
-
Solvent Switch: Use anhydrous DMSO (≥99.9%) stored under argon/nitrogen.[1]
Q2: I observe fine needle-like precipitates when diluting the DMSO stock into cell culture media (RPMI/DMEM). How do I prevent this?
Diagnosis: "Crash-out" Precipitation (Solubility Limit Exceeded).
Technical Insight: 5-(2-Naphthalenyl)-3-isoxazolemethanol is highly lipophilic (predicted LogP ~3.0–3.[1]5) due to the planar naphthalene system. When a concentrated DMSO stock (e.g., 10 mM) is introduced to an aqueous buffer, the sudden change in dielectric constant forces the hydrophobic molecules to aggregate via
Action Plan:
-
Stepwise Dilution: Do not add 10 mM stock directly to media. Perform an intermediate dilution in DMSO to 100x the final concentration, then dilute 1:100 into the media with rapid vortexing.
-
Carrier Protein: Ensure your media contains serum (FBS) or BSA (0.1–1%) before adding the compound. Albumin binds lipophilic drugs, maintaining them in a "pseudo-soluble" state and preventing crystal nucleation.
-
Limit Final DMSO: Keep final DMSO concentration <0.5% if possible, but ensure it is high enough to solvate the initial spike.
Q3: The compound activity decreases significantly after multiple freeze-thaw cycles. Is it hydrolyzing?
Diagnosis: Hygroscopic Water Uptake & Physical Degradation. Technical Insight: Isoxazoles are generally stable to hydrolysis at neutral pH.[1] The loss of activity is likely due to water uptake by DMSO . DMSO is hygroscopic; repeated opening of the vial condenses atmospheric moisture into the solvent. Water reduces the solubility of the naphthalene derivative, causing micro-precipitation inside the tube that is invisible to the naked eye but lowers the effective concentration.
Action Plan:
-
Aliquot Immediately: Upon first preparation, split the stock into single-use aliquots (e.g., 20 µL).
-
Storage Temp: Store at -20°C or -80°C.
-
Dessication: Store vials inside a secondary container with desiccant packs (silica gel) to maintain a dry environment.
Part 2: Core Protocols & Data
Standardized Solubility & Stability Table
| Solvent System | Solubility Limit (Est.) | Stability (25°C) | Stability (-20°C) | Primary Risk Factor |
| DMSO (Anhydrous) | ~50–100 mM | 24 Hours | 6 Months | Hygroscopicity (Water uptake) |
| Ethanol (100%) | ~10–20 mM | 48 Hours | 1 Month | Solvent evaporation / Concentration flux |
| PBS (pH 7.4) | < 10 µM (Poor) | < 4 Hours | N/A | Rapid Precipitation |
| Cell Media + 10% FBS | ~50–100 µM | 12 Hours | N/A | Protein binding (reduces free fraction) |
Protocol: Preparation of Stable 10 mM Stock Solution
Objective: Create a stock solution resistant to oxidative and hydrolytic degradation.
-
Weighing: Weigh the solid 5-(2-Naphthalenyl)-3-isoxazolemethanol in a low-static environment.
-
Solvent Choice: Use LC-MS Grade Anhydrous DMSO .[1] Avoid "molecular biology grade" DMSO if it has been opened previously.[1]
-
Dissolution:
-
Add DMSO to achieve 10 mM concentration.[1]
-
Critical Step: Flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.
-
Vortex for 30 seconds until fully dissolved. Sonicate for 1 minute if necessary (monitor temperature to prevent heating).
-
-
Aliquot & Store:
-
Dispense into amber glass vials or black polypropylene tubes.
-
Seal with Parafilm to prevent evaporation and moisture entry.[1]
-
Store at -80°C for long-term stability (>1 month) or -20°C for short-term.
-
Part 3: Mechanistic Visualization
Degradation Pathway Analysis
The following diagram illustrates the primary degradation risks: oxidation of the hydroxymethyl group and aggregation driven by the naphthalene ring.
Caption: Primary instability pathways: Oxidation of the C3-methanol group (top) and solubility-driven precipitation (bottom).[1]
Troubleshooting Logic Flow
Use this decision tree to diagnose issues with assay performance related to the compound.
Caption: Step-by-step diagnostic workflow for identifying the root cause of compound failure.
References
-
European Medicines Agency (EMA) . (2025).[1] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 23, 2026, from [Link]
-
National Institutes of Health (NIH) PubChem . (2025). 2-Naphthalenemethanol Compound Summary. Retrieved February 23, 2026, from [Link]
Sources
Validation & Comparative
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 5-(2-Naphthalenyl)-3-isoxazolemethanol
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 5-(2-Naphthalenyl)-3-isoxazolemethanol (CAS: 1245031-44-0). As a structural hybrid comprising a stable naphthalene core and a reactive isoxazole-methanol moiety, this compound presents unique ionization and fragmentation challenges.
This document moves beyond standard spectral listing to offer a comparative performance analysis . We evaluate the efficacy of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) and provide a definitive strategy for distinguishing this compound from its regioisomer, 3-(2-Naphthalenyl)-5-isoxazolemethanol.
Comparative Methodology: ESI-MS/MS vs. EI-MS
The choice of ionization technique critically dictates the quality of structural information obtained. The following comparison evaluates the two primary alternatives for analyzing 5-(2-Naphthalenyl)-3-isoxazolemethanol.
Table 1: Performance Matrix of Ionization Alternatives
| Feature | Alternative A: ESI-MS/MS (Recommended) | Alternative B: EI-GC/MS |
| Primary Application | DMPK studies, metabolite ID, biological matrices. | Impurity profiling, synthetic intermediate verification. |
| Ionization Type | Soft (Protonation [M+H]⁺). | Hard (Radical Cation [M]⁺˙). |
| Molecular Ion Stability | High: Dominant [M+H]⁺ at m/z 226.1. | Low: Weak [M]⁺˙; often undetectable due to rapid fragmentation. |
| Fragmentation Control | Tunable: Collision Energy (CE) ramps allow specific pathway isolation. | Fixed: 70 eV energy leads to "shrapnel" fragmentation. |
| Key Limitation | Requires MS/MS for structural elucidation (MS1 is just mass). | Incompatible with thermally labile metabolites; no liquid phase direct injection. |
Expert Insight: For drug development workflows, ESI-MS/MS in Positive Mode is the superior protocol. The isoxazole nitrogen is weakly basic but sufficiently protonatable under acidic conditions (0.1% Formic Acid), providing a stable precursor for controlled fragmentation studies (CID).
Deep Dive: Fragmentation Mechanism & Pathways
Understanding the causality of bond breakage is essential for validating the compound's identity. The fragmentation of 5-(2-Naphthalenyl)-3-isoxazolemethanol is driven by two competing mechanisms: Side-Chain Elimination and Isoxazole Ring Cleavage .
The Mechanism[1]
-
Precursor Selection: The protonated molecule [M+H]⁺ (m/z 226) is selected.
-
Pathway A (Side Chain): The hydroxymethyl group at C3 is labile. Rapid loss of water (H₂O) or formaldehyde (CH₂O) occurs at low collision energies.
-
Pathway B (Ring Cleavage): The N-O bond of the isoxazole ring is the "weak link" (approx. bond energy ~55 kcal/mol). Cleavage here initiates a retro-cycloaddition sequence, often yielding a stable Naphthoyl cation (m/z 155) .
Predicted Fragment Ion Table (ESI+ Mode)
| m/z (Calc) | Fragment Structure | Mechanism / Loss | Relative Abundance (Est.) |
| 226.09 | [M+H]⁺ | Precursor Ion | 100% (at 0V CE) |
| 208.08 | [M+H - H₂O]⁺ | Dehydration of 3-methanol group | High (Low CE) |
| 196.08 | [M+H - CH₂O]⁺ | Loss of Formaldehyde | Medium |
| 155.05 | [C₁₁H₇O]⁺ | Diagnostic: Naphthoyl cation (Isoxazole cleavage) | High (High CE) |
| 127.05 | [C₁₀H₇]⁺ | Naphthyl cation (Loss of CO from m/z 155) | Medium |
Visualization of Fragmentation Pathways
Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the competition between side-chain elimination and isoxazole ring cleavage.
Regioisomeric Differentiation Strategy
A common challenge is distinguishing 5-(2-Naphthalenyl)-3-isoxazolemethanol from its isomer, 3-(2-Naphthalenyl)-5-isoxazolemethanol .
-
The Logic: In 3,5-disubstituted isoxazoles, the substituent at position 5 is more likely to be retained in the carbonyl-containing fragment (the "benzoyl" or "naphthoyl" type ion) upon ring cleavage [1].
-
The Test:
-
Target Compound (5-Naphthyl): Produces a dominant m/z 155 (Naphthoyl cation).
-
Alternative Isomer (3-Naphthyl): Cleavage favors retaining the 5-substituent (Methanol group) in the carbonyl fragment, or produces a Naphthonitrile ion (m/z 153) via a different cleavage mechanism [2].
-
Validated Experimental Protocol
This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
-
Why Formic Acid? Essential to drive protonation of the isoxazole nitrogen for ESI efficiency.
-
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Gas Flow: Sheath 35 arb, Aux 10 arb.
-
Scan Mode: Product Ion Scan (MS2) of m/z 226.1.
-
Collision Energy (CE) Ramp:
-
10 eV: To observe m/z 208 (Water loss).
-
30 eV: To generate m/z 155 (Diagnostic skeletal cleavage).
-
Workflow Diagram
Figure 2: Step-by-step MS/MS acquisition workflow for structural verification.[1]
References
-
Stephens, C. E., & Arafa, R. K. (2006). "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education.
- Bowie, J. H., et al. (1969). "Electron Impact Studies. XLII. The Fragmentation of Isoxazoles." Australian Journal of Chemistry. (Foundational text on Isoxazole N-O cleavage mechanisms).
-
Maksimenko, A., et al. (2024). "Diagnostic Fragmentation Pathways for Identification of Metabolites." National Institutes of Health (PMC).
-
Prasain, J. (2010). "Ion fragmentation of small molecules in mass spectrometry." UAB Mass Spectrometry Workshop.
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Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 5-(2-Naphthalenyl)-3-isoxazolemethanol
CAS Number: 1245031-44-0 Synonyms: [5-(2-Naphthalenyl)-3-isoxazolyl]methanol; (5-(Naphthalen-2-yl)isoxazol-3-yl)methanol Chemical Family: Naphthyl-isoxazole derivative[1]
Hazard Synthesis & Safety Assessment
Author’s Note: As a specific Safety Data Sheet (SDS) for this exact isomer is rare in public databases, this safety profile is constructed using Fragment-Based Hazard Assessment , combining the known toxicological profiles of the naphthalene moiety and the isoxazolemethanol core. This represents a conservative, "safety-first" approach.
Before initiating disposal, you must characterize the waste based on its constituent functional groups.[2]
| Hazard Category | Classification (Derived) | Mechanism / Justification |
| Environmental | Aquatic Acute 1 (H400) | The naphthalene backbone is highly toxic to aquatic life. Strict prohibition of drain disposal is required.[2][3][4] |
| Health (Chronic) | Carcinogen Suspected (H351) | Naphthalene derivatives are often classified as Group 2B carcinogens (possibly carcinogenic to humans).[5] |
| Health (Acute) | Irritant (H315, H319, H335) | The isoxazole ring and alcohol group contribute to mucous membrane and respiratory irritation. |
| Physical | Combustible Solid | Finely dispersed dust may form explosive mixtures in air.[2][3][6] |
Pre-Disposal Requirements: PPE & Containment
Trust Protocol: Treat this compound as a "High-Potency Active Pharmaceutical Ingredient" (HPAPI) surrogate until specific potency data is confirmed.
-
Respiratory Protection: Use a NIOSH-approved N95 (minimum) or P100 respirator if handling solid powder outside a fume hood.
-
Hand Protection: Double Nitrile Gloves (0.11 mm minimum thickness). Naphthalene derivatives can permeate standard latex; double-gloving provides a breakthrough time buffer.[2]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]
-
Engineering Controls: All transfers must occur within a certified chemical fume hood.
Waste Characterization & Segregation
Proper disposal relies on the matrix in which the compound exists.[2] Use the table below to determine the correct waste stream.
| Waste Matrix | Classification | Container Type | Labeling Requirement |
| Pure Solid | Hazardous Chemical Waste (Solid) | Wide-mouth HDPE Jar | "Toxic Solid, Organic, N.O.S. (Contains Naphthalene derivative)" |
| Solution (DCM/Chloroform) | Halogenated Organic Solvent | Glass/HDPE Carboy | "Halogenated Waste" |
| Solution (Acetone/MeOH) | Non-Halogenated Organic Solvent | HDPE Carboy | "Flammable/Toxic Waste" |
| Aqueous Solution | Toxic Aqueous Waste | HDPE Carboy | "Toxic Aqueous Waste - NO DRAIN DISPOSAL" |
Disposal Workflow (Decision Logic)
The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Caption: Logical decision tree for segregating 5-(2-Naphthalenyl)-3-isoxazolemethanol waste streams based on solvent matrix.
Detailed Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Powder)
Objective: Prevent dust generation and environmental release.[2]
-
Containment: Do not dump free powder into a large waste bin. Transfer the solid into a small, sealable secondary container (e.g., a scintillation vial or screw-top jar).
-
Labeling: Label this inner container clearly as "5-(2-Naphthalenyl)-3-isoxazolemethanol - TOXIC."
-
Consolidation: Place the sealed inner container into the laboratory's main Solid Hazardous Waste drum.
-
Decontamination: Wipe the exterior of the inner container with a methanol-dampened Kimwipe before disposal to remove static-clung dust. Dispose of the Kimwipe in the same solid waste bin.
Protocol B: Disposal of Liquid Solutions
Objective: Prevent cross-contamination of incompatible solvents.
-
Identification: Identify the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[2]
-
Segregation:
-
If solvent is Dichloromethane (DCM) or Chloroform : Pour into the Halogenated waste stream.
-
If solvent is Methanol, Acetone, Ethanol, or DMSO : Pour into the Non-Halogenated waste stream.[2]
-
-
Rinsing: Triple-rinse the empty reaction vessel with a small volume of the compatible solvent. Add these rinsates to the waste container. Do not rinse with water initially, as the compound has low water solubility and will precipitate, potentially clogging drains or coating glassware.[2]
Protocol C: Contaminated Glassware & Sharps[2]
-
Glassware: Rinse glassware with Acetone or Methanol to solubilize residues.[2] Collect the rinse in the Non-Halogenated waste.[2] Once rinsed, glassware can be washed normally.[2]
-
Sharps (Needles/Syringes): Do not recap. Dispose of immediately into a Puncture-Proof Sharps Container labeled for "Chemical Contamination."
Emergency Procedures (Spills)
| Scenario | Immediate Action | Cleanup Protocol |
| Dry Powder Spill | STOP. Evacuate area for 5 mins to let dust settle. | 1. Cover spill with wet paper towels (prevents dust).2.[2] Scoop up wet slurry.3.[2] Place in Solid Waste.4. Wash area with soap/water.[2][7][8][9] |
| Liquid Spill | Ventilate. Alert nearby personnel.[2] | 1. Use absorbent pads (vermiculite/polypropylene).2.[2] Place saturated pads in a sealed bag.3. Label as "Debris contaminated with Naphthalene derivative."[2] |
References
-
PubChem. (2025).[2][10] Compound Summary: 2-Naphthalenemethanol (Structural Analog). National Library of Medicine.[2] [Link]
-
Carl Roth. (2024).[2] Safety Data Sheet: Naphthalene.[2][10][11][Link]
-
U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2][Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 5-(2-Naphthalenyl)-3-isoxazolemethanol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-(2-Naphthalenyl)-3-isoxazolemethanol demands a proactive and rigorous approach to safety. In the absence of a specific Safety Data Sheet (SDS) for a novel compound, a conservative and evidence-based safety protocol is not just recommended—it is imperative. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), drawing upon data from structurally similar isoxazole and naphthalene-containing compounds to ensure your safety.
The fundamental principle guiding our approach is to treat this compound as hazardous until proven otherwise. The isoxazole moiety, present in various bioactive molecules, can exhibit a range of toxicological profiles. Similarly, the naphthalene group is a well-characterized aromatic system with its own set of potential health risks, including respiratory irritation and, with chronic exposure, more severe health effects. Therefore, a multi-layered PPE strategy is essential to mitigate potential exposure routes.
Hazard Assessment: An Evidence-Based Approach
While a specific toxicological profile for 5-(2-Naphthalenyl)-3-isoxazolemethanol is not yet established, an analysis of related structures provides critical insights into potential hazards:
-
Oral and Inhalation Toxicity : Some isoxazole derivatives are classified as acutely toxic and may be fatal if swallowed or cause respiratory irritation.[1][2] The dust of related compounds can also be harmful if inhaled, potentially leading to drowsiness or dizziness.[1]
-
Dermal and Ocular Hazards : Structurally analogous chemicals are known to cause skin irritation and serious eye damage.[3][4][5][6]
-
Long-Term Health Effects : The toxicological properties of many novel compounds have not been fully investigated.[7] The presence of the naphthalene ring system necessitates caution, as naphthalene exposure has been associated with hemolytic anemia.[8][9]
Given these potential risks, all handling of 5-(2-Naphthalenyl)-3-isoxazolemethanol must be conducted within a certified chemical fume hood to control vapor and dust exposure.[10]
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is a critical decision-making process that depends on the specific procedure being performed. The following diagram outlines a logical workflow for determining the necessary level of protection.
Caption: PPE selection based on the experimental procedure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a barrier against dermal absorption and allows for the safe removal of the outer glove in case of contamination.[11][12] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | Protects against accidental splashes and potential fire hazards.[10][11] |
| Eye and Face Protection | Chemical safety goggles. A full-face shield should be worn over goggles when there is a significant splash risk.[12][13] | Protects against splashes and vapors which may cause serious eye irritation.[3][4][5][6][10] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. In the rare event a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors or dust which may cause respiratory tract irritation.[1][10] |
Operational Protocols: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE.
Step-by-Step Donning Procedure:
-
Lab Coat: Put on a clean, flame-resistant lab coat, ensuring all buttons are fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical safety goggles. If a splash hazard is present, add a full-face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out to contain any contamination. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it away from your body to prevent contaminating your clothes.
-
Eye/Face Protection: Remove goggles and/or face shield from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[11]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of 5-(2-Naphthalenyl)-3-isoxazolemethanol.
-
Solid Waste : All contaminated solid waste, including gloves, bench paper, and disposable lab coats, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[14]
-
Liquid Waste : Any solutions containing the compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not dispose of this material down the drain.[1][14]
-
Disposal Route : All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[14][15]
By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before beginning any new experimental work.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- (n.d.).
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- (n.d.). Safety Data Sheet 1. Product and company identification 2.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
- PMC. (n.d.). Safe handling of hazardous drugs.
- Benchchem. (2025, November). Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds.
- (2025, December 19).
- Fisher Scientific. (2025, December 19).
- Benchchem. (2025, November). Personal protective equipment for handling Oxfendazole.
- (2020, July 12). Safety Data Sheet 1. Product and company identification 2.
- Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. (2007, February 2).
- (n.d.). Hazardous Waste Disposal Procedures.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Naphthol (techn).
- Carl ROTH. (n.d.). Safety Data Sheet: Solvent Naphtha.
- (n.d.). Toxicological Review of Naphthalene (CAS No. 91-20-3) (PDF).
- Sigma-Aldrich. (n.d.). (5-(2-thienyl)-3-isoxazolyl)methanol.
- (2015, April 24). Naphthalene: Human health tier II assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
